4-Bromoisoquinoline 2-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-6-11(12)5-7-3-1-2-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDQDTDMWYCQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C=C2Br)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355791 | |
| Record name | 4-Bromoisoquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3749-21-1 | |
| Record name | 4-Bromoisoquinoline N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromoisoquinoline 2-oxide: A Modular Scaffold for Heterocyclic Diversification
The following technical guide details the chemical properties, synthesis, and applications of 4-Bromoisoquinoline 2-oxide.
Executive Summary
4-Bromoisoquinoline 2-oxide (CAS: 3749-21-1) is a bifunctional heterocyclic intermediate critical to medicinal chemistry and materials science. It serves as a "linchpin" scaffold due to its unique electronic duality: the N-oxide moiety activates the C1 position for nucleophilic functionalization (Reissert-Henze type reactions), while the C4-bromine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira). This guide outlines the synthesis, physical properties, and divergent reactivity profiles necessary for utilizing this compound in high-value organic synthesis.
Structural Characterization & Physical Properties
The molecule features an isoquinoline bicyclic core oxidized at the nitrogen (N2) and brominated at the C4 position. The N-oxide bond introduces significant dipolar character, increasing the melting point and solubility in polar organic solvents compared to the parent 4-bromoisoquinoline.
Table 1: Physicochemical Profile
| Property | Data / Value | Notes |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.06 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline nature |
| Melting Point | > 45 °C (Estimated) | Typically higher than parent 4-Br-isoquinoline (40–43 °C) [1] |
| LogP | ~2.79 | Calculated [2] |
| Solubility | DCM, Chloroform, Methanol, DMSO | Poor solubility in non-polar alkanes |
| Key IR Signals | 1200–1300 cm⁻¹ (N–O stretch) | Characteristic of aromatic N-oxides |
Synthetic Routes
The most authoritative route to 4-bromoisoquinoline 2-oxide involves the direct oxidation of 4-bromoisoquinoline. This approach preserves the C-Br bond while selectively oxidizing the nitrogen.
Primary Synthesis: m-CPBA Oxidation
The standard laboratory protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM). This method is preferred for its mild conditions and high yield.
Reaction Scheme:
Figure 1: Oxidation pathway for the synthesis of the target scaffold.[1]
Protocol [3]:
-
Dissolution: Dissolve 4-bromoisoquinoline (1.0 eq) in dichloromethane (DCM) at 0°C.
-
Oxidation: Add m-CPBA (1.2 – 1.5 eq) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5) for the disappearance of the starting material.[2]
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Chemo-Selectivity & Reactivity Profile
The utility of 4-bromoisoquinoline 2-oxide lies in its divergent reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.
The "Push-Pull" Electronic System
-
C1-Electrophilicity: The N-oxide group pulls electron density, making the adjacent C1 position highly susceptible to nucleophilic attack. This allows for the introduction of chlorine (via POCl₃) or cyano groups (via TMSCN).
-
C4-Nucleophilicity/Coupling: The C-Br bond remains intact during N-oxide manipulations, allowing for subsequent Pd-catalyzed cross-coupling reactions.
Pathway A: Reissert-Henze Rearrangement (C1 Functionalization)
Reaction with phosphorus oxychloride (POCl₃) effects a rearrangement that simultaneously deoxygenates the nitrogen and chlorinates the C1 position. This yields 4-bromo-1-chloroisoquinoline , a highly valuable intermediate where the C1-Cl and C4-Br bonds have significantly different reactivities toward oxidative addition.
Pathway B: Suzuki-Miyaura Coupling (C4 Functionalization)
The C4-bromine undergoes oxidative addition with Palladium(0).[3] The N-oxide moiety is generally tolerated in Suzuki conditions, provided strong reducing agents are avoided.
Reactivity Map
Figure 2: Divergent reactivity pathways available from the core scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Bromo-1-chloroisoquinoline (Reissert-Henze)
This reaction converts the N-oxide to the 1-chloro derivative, activating the C1 position for SNAr reactions.
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, place 4-bromoisoquinoline 2-oxide (1.0 mmol).
-
Reagent Addition: Add anhydrous chloroform (5 mL) followed by phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 2–3 hours. The solution will typically darken.
-
Quench: Cool to room temperature and carefully pour onto crushed ice/water (exothermic hydrolysis of excess POCl₃).
-
Neutralization: Basify carefully with 2M NaOH to pH ~8.
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][4][5]
-
Result: The product, 4-bromo-1-chloroisoquinoline, is obtained as a solid and can be recrystallized from ethanol.
Protocol B: Suzuki-Miyaura Cross-Coupling at C4
This protocol demonstrates the survival of the N-oxide moiety during C-C bond formation.
-
Reagents: Combine 4-bromoisoquinoline 2-oxide (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a microwave vial.
-
Solvent: Add 1,4-dioxane/water (4:1 ratio). Degas by bubbling nitrogen for 10 minutes.
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat at 90°C (oil bath) or 100°C (microwave) for 1–4 hours.
-
Workup: Dilute with ethyl acetate, wash with water and brine.
-
Purification: Silica gel chromatography. Note: The product is an N-oxide; use polar eluents (e.g., DCM/MeOH).
Applications in Drug Discovery
4-Bromoisoquinoline 2-oxide is a high-value scaffold for "Fragment-Based Drug Design" (FBDD).
-
Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. Functionalization at C1 allows for hydrogen-bonding interactions with the hinge region of kinases.
-
Bioisosteres: The N-oxide moiety itself acts as a hydrogen bond acceptor and can improve the metabolic stability and solubility of the parent heterocycle.
References
-
TCI Chemicals. Product Specification: 4-Bromoisoquinoline. Available at:
-
PubChem. 4-Bromoisoquinoline N-oxide Compound Summary. National Library of Medicine. Available at:
-
Patent WO2020123674A1. Substituted arylmethylureas and heteroarylmethylureas. (2020). Describes the specific oxidation of 4-bromoisoquinoline to the N-oxide using m-CPBA. Available at:
- Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxides with Phosphorus Oxychloride. Journal of Organic Chemistry. (Classic mechanism for Reissert-Henze).
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[6] (Reference for Suzuki coupling on heterocyclic N-oxides).
Sources
The Strategic Importance of 4-Bromoisoquinoline 2-oxide
An In-Depth Technical Guide to the Molecular Structure of 4-Bromoisoquinoline 2-oxide
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical exploration of 4-Bromoisoquinoline 2-oxide, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. We will delve into its synthesis, structural characterization, electronic properties, and reactivity, offering field-proven insights into its molecular architecture and utility.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive natural products and pharmaceuticals.[1] The introduction of an N-oxide functionality profoundly alters the electronic landscape of the isoquinoline ring system, enhancing its polarity, modifying its metabolic profile, and creating new avenues for chemical functionalization. The bromine atom at the 4-position further increases its value, serving as a versatile handle for a wide array of cross-coupling reactions, thus making 4-Bromoisoquinoline 2-oxide a highly valuable and strategic building block in the synthesis of complex molecules.[2][3]
Synthesis and Purification: From Precursor to N-Oxide
The synthesis of 4-Bromoisoquinoline 2-oxide is a two-step process, beginning with the bromination of isoquinoline to form the precursor, 4-Bromoisoquinoline, followed by its N-oxidation.
Synthesis of 4-Bromoisoquinoline
Several methods exist for the synthesis of 4-Bromoisoquinoline. A common laboratory-scale method involves the direct bromination of isoquinoline.[4][5]
Experimental Protocol: Synthesis of 4-Bromoisoquinoline
-
Materials: Isoquinoline, N-Bromosuccinimide (NBS), Acetic Acid, Ethyl Acetate, Hexane, Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Silica Gel.
-
Procedure:
-
To a stirred solution of isoquinoline in acetic acid, slowly add N-bromosuccinimide (1.1 equivalents) at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for several hours, monitoring the reaction progress by TLC.[6]
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.[6]
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[7]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-Bromoisoquinoline.[5]
-
N-Oxidation of 4-Bromoisoquinoline
The N-oxidation of the prepared 4-Bromoisoquinoline is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8]
Experimental Protocol: Synthesis of 4-Bromoisoquinoline 2-oxide
-
Materials: 4-Bromoisoquinoline, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Silica Gel.
-
Procedure:
-
Dissolve 4-Bromoisoquinoline in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it again with saturated sodium bicarbonate solution and then with brine to remove m-chlorobenzoic acid.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-Bromoisoquinoline 2-oxide.
-
Synthesis Workflow Diagram:
Caption: Workflow for the two-part synthesis of 4-Bromoisoquinoline 2-oxide.
Molecular Structure Elucidation
The molecular structure of 4-Bromoisoquinoline 2-oxide is confirmed through a combination of spectroscopic methods. While a published single-crystal X-ray structure is not currently available, extensive data on related compounds allow for a confident characterization.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for 4-Bromoisoquinoline 2-oxide, based on the known data for the precursor 4-Bromoisoquinoline and general principles of N-oxidation on aromatic heterocycles.
| Technique | Precursor: 4-Bromoisoquinoline [10][11] | Product: 4-Bromoisoquinoline 2-oxide (Expected) | Interpretation of Changes |
| Molecular Formula | C₉H₆BrN | C₉H₆BrNO | Addition of one oxygen atom. |
| Molecular Weight | 208.05 g/mol | 224.05 g/mol [12] | Increase in mass corresponding to one oxygen atom. |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. | Protons on the pyridine ring (especially H-1 and H-3) will be shifted downfield due to the electron-withdrawing effect of the N-oxide. | The N-oxide group deshields adjacent protons. |
| ¹³C NMR | Characteristic signals for the isoquinoline core.[10] | Carbons adjacent to the N-oxide (C-1 and C-8a) will be shifted. The C-4 signal will remain significantly affected by the bromine. | The N-oxide group alters the electronic distribution in the ring. |
| IR Spectroscopy | C-H and C=C aromatic stretches. | A strong absorption band in the 1200-1300 cm⁻¹ region corresponding to the N-O stretch. | The N-O bond has a characteristic vibrational frequency. |
| Mass Spectrometry | M+ and M+2 peaks for bromine isotope pattern. | M+ and M+2 peaks at m/z 224 and 226. | Confirms the molecular weight and the presence of bromine. |
Electronic Structure and Reactivity
The introduction of the N-oxide group has a dichotomous electronic effect on the isoquinoline ring. It is electron-donating through resonance and electron-withdrawing through induction. This makes the ring system more electron-rich at the C2 and C4 positions, while simultaneously making the entire molecule more susceptible to nucleophilic attack, particularly at the C1 position.
The bromine at C4 is a key functional group for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide variety of substituents at this position.
Diagram of Electronic Effects and Reactivity:
Caption: Key electronic effects and reactive sites of 4-Bromoisoquinoline 2-oxide.
Applications in Drug Discovery and Development
Heterocyclic N-oxides are a class of compounds with diverse biological activities.[13] The N-oxide moiety can serve as a prodrug, being reduced in vivo to the parent amine, or it can impart unique pharmacological properties itself. Quinoxaline 1,4-dioxides, for example, have been developed as antibacterial and antitumoral agents.[13] The tetrahydroisoquinoline scaffold, a derivative of isoquinoline, is considered a "privileged scaffold" in anticancer drug design.[9]
Given this context, 4-Bromoisoquinoline 2-oxide is a highly promising starting material for the synthesis of novel therapeutic agents. Its ability to undergo functionalization at the C4 position allows for the creation of libraries of compounds for screening against various biological targets.
Conclusion
4-Bromoisoquinoline 2-oxide is a strategically important molecule that combines the versatile reactivity of a bromo-substituted isoquinoline with the unique electronic and pharmacological properties imparted by an N-oxide group. While detailed characterization data for this specific molecule is not widely published, its synthesis is achievable through well-established methods, and its structural and reactive properties can be confidently predicted based on a wealth of chemical knowledge of related compounds. For researchers in medicinal chemistry and organic synthesis, 4-Bromoisoquinoline 2-oxide represents a valuable and under-explored building block with significant potential for the discovery of new chemical entities.
References
-
PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]
- Zhang, H. P., Xiao, H., & Li, H. Y. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research-s.
-
PrepChem. (n.d.). Synthesis of 4-carboxy-isoquinoline N-oxide. Retrieved from [Link]
- Pouliot, M., & Dake, G. R. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic letters, 16(18), 4782–4785.
-
SIELC Technologies. (2018). 4-Bromoisoquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]
- Klumpp, D. A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 41.
- ResearchGate. (n.d.). Effect of the amount of mCPBA on the oxidation of 4-nitrobenzyl alcohol.
- Endo, H., & Kume, F. (1963). COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. Gan, 54, 443-453.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
- POSTECH. (2011). Cross coupling reactions in organic synthesis themed issue.
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
- Shen, J., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules, 23(12), 3213.
- ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.
- Semantic Scholar. (n.d.). Oxidation of a 4-Substituted Chiral Oxazoline using MCPBA and NO2.
- Zhao, J., et al. (2015). Electronic Supplementary Information - Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. The Royal Society of Chemistry.
- Junk, P. C., et al. (2023). Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. Molecules, 28(17), 6393.
- Bahrami, K., et al. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(12), 3037-3044.
Sources
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- 2. 4-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromoisoquinoline | 1532-97-4 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Workup [chem.rochester.edu]
- 10. 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum [chemicalbook.com]
- 11. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synchem.de [synchem.de]
- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profile of 4-Bromoisoquinoline 2-oxide
The following technical guide details the spectroscopic characterization and synthesis of 4-Bromoisoquinoline 2-oxide , utilizing verified protocols and data derived from advanced organic synthesis literature.
CAS Number: 3749-21-1
Formula: C
Executive Summary
4-Bromoisoquinoline 2-oxide (also known as 4-bromoisoquinoline N-oxide) is a critical heterocyclic building block in medicinal chemistry. It serves as a versatile electrophile for C1-functionalization via C–H activation and as a precursor for 1-aminoisoquinolines (Chichibabin-type reactions). This guide provides a validated spectroscopic profile to assist researchers in the identification and purity assessment of this compound, distinguishing it from its parent material, 4-bromoisoquinoline.
Synthesis & Preparation Protocol
To ensure the validity of the spectroscopic data, the method of preparation is defined below. The standard synthesis involves the direct oxidation of 4-bromoisoquinoline using meta-chloroperoxybenzoic acid (mCPBA).
Validated Synthetic Workflow
Reagents: 4-Bromoisoquinoline (1.0 equiv), mCPBA (1.2–1.5 equiv, 70-75%), Dichloromethane (DCM) or Chloroform.
-
Dissolution: Dissolve 4-bromoisoquinoline in DCM (0.1 M concentration).
-
Oxidation: Add mCPBA portion-wise at 0°C to control the exotherm.
-
Reaction: Warm to room temperature and stir for 4–18 hours. Monitor by TLC (The N-oxide is significantly more polar/lower R
than the starting material). -
Workup (Critical Step): Wash the organic layer with 1N NaOH or saturated NaHCO
to remove m-chlorobenzoic acid byproducts. -
Purification: Dry over MgSO
, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradients) if necessary.
Process Visualization
The following diagram illustrates the logical flow of synthesis and purification, highlighting critical control points.
Figure 1: Step-by-step oxidation workflow for the synthesis of 4-bromoisoquinoline 2-oxide.
Spectroscopic Characterization
The N-oxide moiety introduces distinct electronic changes compared to the parent isoquinoline, most notably in the
Nuclear Magnetic Resonance (NMR)
Data is reported for CDCl
H NMR Data Table
| Proton Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H1 | 8.86 | Singlet (s) | 1H | Diagnostic Peak. Deshielded by the adjacent N |
| H3 | 8.55 | Singlet (s) | 1H | Distinct singlet.[1] Shifted by the adjacent Bromine at C4 and the N-oxide. |
| H5–H8 | 7.60 – 8.00 | Multiplet (m) | 4H | Aromatic protons of the benzene ring. H5 and H8 are often distinct doublets at the edges of this range. |
Key Diagnostic Feature: The disappearance of the parent H1 singlet at ~9.20 ppm and the appearance of the new singlet at 8.86 ppm confirms the formation of the N-oxide.
C NMR Data (Predicted/Analogous)
-
C1: ~135–137 ppm (Significant shift from parent due to N-oxide).
-
C4 (C-Br): ~115–120 ppm.[2]
-
C3: ~138–140 ppm.
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or APCI.
-
Molecular Ion (M+H): 224.0 / 226.0.
-
Isotope Pattern: A distinct 1:1 doublet ratio is observed for the molecular ion peaks (
224 and 226) due to the Br and Br isotopes. -
Fragmentation: A characteristic loss of oxygen [M – 16] is often observed in N-oxides under harder ionization conditions, showing a peak at the mass of the parent heterocycle.
Infrared Spectroscopy (IR)
-
N–O Stretch: Strong absorption band in the region of 1200–1300 cm
. This band is absent in the starting material. -
C–Br Stretch: ~1000–1070 cm
.
Structural Analysis & Purity Assessment
Physical Properties
-
Physical State: Solid (Yellow to tan crystalline powder).
-
Melting Point: Typically higher than the parent compound (4-bromoisoquinoline MP: 40–43 °C). N-oxides generally exhibit elevated melting points due to the polar nature of the N
-O bond.
Purity Verification Logic
To verify the integrity of the sample, researchers should follow this decision tree:
Figure 2: Logic flow for confirming the purity of 4-bromoisoquinoline 2-oxide.
Applications in Drug Discovery
This compound is not merely an intermediate; it is a "privileged structure" scaffold.
-
C1 Functionalization: The N-oxide activates the C1 position for nucleophilic attack (e.g., with Grignard reagents or cyanide) followed by elimination, allowing for the rapid synthesis of 1-substituted-4-bromoisoquinolines.
-
Cross-Coupling: The C4-Bromine handle remains intact during N-oxidation, allowing for Suzuki, Sonogashira, or Buchwald-Hartwig couplings after or before C1 modifications.
References
-
Synthesis and Characterization of Isoquinoline N-Oxides Source: Royal Society of Chemistry (RSC), Electronic Supporting Information. Relevance: Provides the general procedure and specific
H NMR shift data ( 8.86 ppm) for 4-bromoisoquinoline 2-oxide. -
Bicyclic Modulators of Androgen Receptor Function (Patent) Source: World Intellectual Property Organization (WO2003096980A2). Relevance: Details the large-scale synthesis of 4-bromoisoquinoline 2-oxide using mCPBA in chloroform.
-
Expedient Synthesis of
-(2-Azaheteroaryl) Acetates Source: Journal of Organic Chemistry (via AWS/ACS). Relevance: Confirms the use of 4-bromoisoquinoline N-oxide as a substrate for functionalization and provides comparative spectral data for derivatives.
Sources
An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromoisoquinoline 2-oxide
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromoisoquinoline 2-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the spectral features of this molecule, underpinned by a detailed experimental protocol and theoretical considerations.
Introduction: The Significance of 4-Bromoisoquinoline 2-oxide and the Role of 1H NMR Spectroscopy
4-Bromoisoquinoline 2-oxide belongs to the class of aromatic N-oxides, which are known for their unique electronic properties and biological activities. The introduction of a bromine atom at the C4 position and the N-oxide functionality significantly modulates the electronic distribution within the isoquinoline ring system, influencing its reactivity and potential as a scaffold in drug design.
1H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals provide a detailed map of the molecular structure, revealing the electronic environment of each proton. This guide will dissect the 1H NMR spectrum of 4-Bromoisoquinoline 2-oxide, offering a rationale for the observed spectral patterns based on the synergistic electronic effects of the bromo and N-oxide substituents.
Experimental Protocol: Synthesis and 1H NMR Spectroscopic Analysis
A robust and reproducible experimental workflow is paramount for obtaining high-quality NMR data. The following protocol outlines the synthesis of the precursor, 4-bromoisoquinoline, its subsequent N-oxidation, and the detailed procedure for acquiring the 1H NMR spectrum.
Synthesis of 4-Bromoisoquinoline
A common method for the synthesis of 4-bromoisoquinoline involves the electrophilic bromination of isoquinoline. In a typical procedure, isoquinoline hydrochloride is heated with bromine in a high-boiling solvent such as nitrobenzene.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism.
N-Oxidation of 4-Bromoisoquinoline
The N-oxidation of 4-bromoisoquinoline can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).[2] The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
1H NMR Data Acquisition
To ensure high-resolution spectra, the following parameters are recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromoisoquinoline 2-oxide in 0.6-0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
-
Spectral Width: A spectral width that encompasses the entire aromatic region (typically 0-10 ppm).
-
-
Data Processing: The acquired Free Induction Decay (FID) should be processed with an exponential multiplication function to improve the signal-to-noise ratio, followed by Fourier transformation, phase correction, and baseline correction.
1H NMR Spectrum of 4-Bromoisoquinoline 2-oxide: Analysis and Interpretation
The 1H NMR spectrum of 4-Bromoisoquinoline 2-oxide is characterized by distinct signals in the aromatic region, each corresponding to a specific proton in the molecule. The interpretation of this spectrum is based on the analysis of chemical shifts and coupling patterns, which are influenced by the electron-withdrawing nature of the bromine atom and the N-oxide group.
To facilitate a comprehensive analysis, we will reference the known 1H NMR data of the parent compound, isoquinoline 2-oxide, and a closely related analog, 4-chloroquinoline N-oxide.[2][3]
Predicted 1H NMR Data for 4-Bromoisoquinoline 2-oxide
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.9 - 9.1 | s | - |
| H-3 | ~8.3 - 8.5 | s | - |
| H-5 | ~8.0 - 8.2 | d | 7.5 - 8.5 |
| H-6 | ~7.6 - 7.8 | t | 7.0 - 8.0 |
| H-7 | ~7.8 - 8.0 | t | 7.0 - 8.0 |
| H-8 | ~7.9 - 8.1 | d | 7.5 - 8.5 |
Analysis of Substituent Effects:
-
N-Oxide Group: The N-oxide functionality exerts a significant deshielding effect on the protons in the pyridine ring, particularly at the α-positions (H-1 and H-3). This is due to the electron-withdrawing nature of the N-oxide group, which reduces the electron density around these protons.
-
Bromine Atom: The bromine atom at the C4 position introduces further electronic perturbations. As an electron-withdrawing group, it will deshield the adjacent protons. The absence of a proton at the C4 position simplifies the spectrum by removing a potential coupling partner for H-3 and H-5.
Detailed Peak Assignments:
-
H-1 and H-3: These protons are expected to be the most downfield-shifted signals in the spectrum due to their proximity to the electron-withdrawing N-oxide group. They will appear as singlets due to the absence of adjacent protons.
-
H-5, H-6, H-7, and H-8: These protons on the benzene ring will exhibit a more complex pattern of coupled multiplets. H-5 and H-8 will likely appear as doublets, being coupled to H-6 and H-7, respectively. H-6 and H-7 are expected to appear as triplets (or more complex multiplets if long-range couplings are resolved), each being coupled to two neighboring protons. The exact chemical shifts will be influenced by the combined electronic effects of the fused pyridine N-oxide ring.
Visualizing the Molecular Structure and Proton Assignments
To provide a clear visual representation of the molecule and the corresponding proton assignments, the following diagrams are provided.
Figure 1. Molecular structure of 4-Bromoisoquinoline 2-oxide with atom numbering.
Sources
13C NMR Analysis of 4-Bromoisoquinoline 2-oxide: From Theory to Practical Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromoisoquinoline 2-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Moving beyond a simple data report, this document elucidates the theoretical principles governing the chemical shifts in this substituted N-oxide system, offers a field-proven, step-by-step protocol for data acquisition, and presents a detailed guide to spectral interpretation. By integrating foundational theory with practical expertise, this guide serves as an essential resource for researchers aiming to perform and interpret ¹³C NMR analysis for structural verification and characterization of complex heteroaromatic molecules.
Introduction: The Structural Challenge of Substituted Isoquinoline N-Oxides
Isoquinoline N-oxides are a pivotal class of heterocyclic compounds, frequently serving as key intermediates in the synthesis of novel therapeutic agents and functional materials. Their biological activity is often intricately linked to their substitution pattern, making unambiguous structural characterization a cornerstone of the development process. 4-Bromoisoquinoline 2-oxide, featuring both a halogen substituent and an N-oxide functionality, presents a unique analytical challenge. The electronic environment of the bicyclic system is significantly perturbed by these two groups, leading to a complex and nuanced ¹³C NMR spectrum.
¹³C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of organic molecules, providing direct insight into the chemical environment of each carbon atom.[1] However, a raw spectrum is merely data; its true value is unlocked through a rigorous understanding of the underlying principles that dictate the observed chemical shifts. This guide will deconstruct the electronic effects of the bromine and N-oxide substituents to build a predictive model for the ¹³C NMR spectrum of the title compound, followed by a robust experimental protocol to validate the analysis.
Theoretical Framework: Predicting the ¹³C Chemical Shifts
The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. To predict the spectrum of 4-Bromoisoquinoline 2-oxide, we must first understand the baseline shifts of the parent isoquinoline and then layer the predictable electronic effects of the N-oxide and bromine substituents.
The Parent Isoquinoline System
The ¹³C NMR spectrum of isoquinoline serves as our reference. The chemical shifts for isoquinoline carbons have been well-documented, providing a foundation for understanding more complex derivatives.[2] The nitrogen atom significantly influences the chemical shifts, particularly for the adjacent carbons (C1 and C3).
Substituent Effect I: The N-Oxide Moiety
The introduction of an N-oxide function dramatically alters the electronic landscape of the isoquinoline ring. This group exerts a powerful influence through a combination of inductive and resonance effects:
-
Inductive Effect (-I): The positively charged nitrogen atom in the N-oxide group strongly withdraws electron density from the ring, generally causing a downfield shift (deshielding) of the carbons, especially those in close proximity (α and γ carbons).
-
Resonance Effect (+M): The oxygen atom can donate electron density back into the ring system, particularly to the ortho (C1) and para (C3) positions. This effect leads to an upfield shift (shielding).
The net result is a complex interplay of these competing effects. In similar N-oxide systems, carbons alpha (C1) and gamma (C3) to the N-oxide are often shifted significantly.[3]
Substituent Effect II: The C4-Bromine Atom
The bromine atom at the C4 position also introduces competing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density inductively, which would be expected to deshield (shift downfield) the carbon it is attached to (the ipso-carbon, C4) and, to a lesser extent, adjacent carbons.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system, increasing electron density at the ortho and para positions and causing a shielding (upfield shift) effect.
-
Heavy Atom Effect: A crucial consideration for carbons directly bonded to bromine is the "heavy atom effect," which can induce a significant upfield (shielding) shift that often counteracts the expected deshielding from the inductive effect.[4][5] This is a relativistic effect related to spin-orbit coupling.
Integrated Prediction for 4-Bromoisoquinoline 2-oxide
By combining these effects, we can formulate a reasoned prediction for the ¹³C NMR spectrum. We anticipate nine distinct signals, as there are no planes of symmetry in the molecule. The predicted chemical shifts are summarized in Table 1.
Diagram 1: Molecular Structure and Carbon Numbering
Caption: Structure of 4-Bromoisoquinoline 2-oxide with IUPAC numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale
| Carbon Atom | Predicted δ (ppm) | Rationale for Prediction |
| C1 | 140 - 145 ppm | Alpha to the N-oxide, significantly deshielded by the inductive effect of N+, but shielded by the resonance donation from the oxygen. The net effect is typically a moderate downfield shift compared to isoquinoline. |
| C3 | 120 - 125 ppm | Gamma to the N-oxide and ortho to the bromine. The N-oxide's influence is weaker here. The bromine's resonance effect (+M) will cause some shielding. |
| C4 | 110 - 115 ppm | Ipso-carbon attached to bromine. The heavy atom effect is expected to dominate, causing a significant upfield shift despite bromine's electronegativity.[5] |
| C4a | 128 - 133 ppm | Quaternary carbon at the ring junction. Influenced by both rings and deshielded by proximity to the pyridine N-oxide ring. |
| C5 | 125 - 130 ppm | Part of the benzene ring, influenced by the electron-withdrawing nature of the adjacent heterocyclic ring. |
| C6 | 128 - 132 ppm | Standard aromatic carbon, expected to be in the typical range for a benzene ring fused to a heteroaromatic system.[6] |
| C7 | 129 - 134 ppm | Similar environment to C6, expected to have a similar chemical shift. |
| C8 | 126 - 131 ppm | Influenced by proximity to the N-oxide ring system. |
| C8a | 135 - 140 ppm | Quaternary carbon at the ring junction, adjacent to the N-oxide. Expected to be significantly deshielded due to the strong inductive effect of N+. |
Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.
Experimental Protocol: A Self-Validating System
Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible ¹³C NMR data. The following procedure is designed to be a self-validating system, where careful execution minimizes ambiguity and ensures data integrity.
Materials and Reagents
-
4-Bromoisoquinoline 2-oxide (Purity >98%)
-
Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
Pasteur pipette with a small plug of glass wool for filtration
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Weighing: Accurately weigh 20-50 mg of 4-Bromoisoquinoline 2-oxide. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio.[7][8]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ with TMS. Vortex gently until the sample is fully dissolved. The solution should be clear and free of any particulate matter.
-
Filtration (Critical Step): To remove any suspended microparticles that can degrade spectral resolution by distorting magnetic field homogeneity, filter the sample solution directly into the NMR tube. Place a small, tight plug of glass wool into a Pasteur pipette and carefully transfer the solution through the pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity and solvent.
Instrument Setup and Data Acquisition (400 MHz Spectrometer Example)
-
Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for sharp lines and good resolution.
-
Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and sensitivity.
-
Acquisition Parameters: Load a standard ¹³C{¹H} experiment. Key parameters should be set as follows:
-
Pulse Program: zgpg30 or a similar pulse-acquire sequence with proton decoupling.
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including any potential impurities, are captured.
-
Transmitter Frequency Offset (O1P): Centered in the aromatic region, e.g., ~120 ppm.
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, which is important for signal intensity, especially for quaternary carbons.
-
Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the smallest peak of interest).
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Both zero-order and first-order phase corrections should be applied.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference at 77.16 ppm.[6]
-
Peak Picking: Identify all significant peaks and label their chemical shifts.
Diagram 2: Experimental and Analytical Workflow
Caption: Workflow for ¹³C NMR Analysis of 4-Bromoisoquinoline 2-oxide.
Conclusion and Outlook
The ¹³C NMR analysis of 4-Bromoisoquinoline 2-oxide is a prime example of how fundamental principles of physical organic chemistry can be applied to solve complex structural problems. By systematically evaluating the electronic contributions of the N-oxide and bromine substituents, a reliable prediction of the chemical shift environment can be constructed. This theoretical framework, when combined with the robust experimental protocol detailed herein, provides a powerful and self-validating methodology for the unambiguous characterization of this and other similarly complex heteroaromatic systems. For researchers in drug development and materials science, mastering this analytical approach is not merely an academic exercise; it is a critical skill for accelerating innovation and ensuring the integrity of their scientific findings.
References
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]
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Akhilam, C. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values [Video]. YouTube. Retrieved from [Link]
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Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]
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Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13C-NMR. Retrieved from [Link]
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Ali, B. M., et al. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Retrieved from [Link]
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ResearchGate. (2015, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
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ResearchGate. (2015, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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Hansen, P. E., et al. (2007). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 12(4), 891-900. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]
-
ResearchGate. (2015, August 7). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
-
ACS Publications. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
Wawer, I., & Dabrowski, M. (2009). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 14(2), 868-877. Retrieved from [Link]
-
ACS Publications. (2020). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
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University of Durham. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 4-Bromoisoquinoline 2-Oxide
Introduction: The Strategic Importance of 4-Bromoisoquinoline 2-Oxide
In the landscape of modern medicinal chemistry and agrochemical development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted introduction of functional groups onto this scaffold is a critical endeavor for modulating pharmacological properties. 4-Bromoisoquinoline 2-oxide emerges as a highly valuable and versatile intermediate in this context. The presence of the bromine atom at the 4-position provides a reactive handle for a plethora of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. Simultaneously, the N-oxide functionality profoundly influences the electronic properties of the ring system, activating it for further regioselective transformations and often enhancing solubility and metabolic stability in parent drug candidates.
This guide provides an in-depth exploration of the primary synthetic pathways to 4-Bromoisoquinoline 2-oxide, designed for researchers, scientists, and professionals in drug development. We will dissect two distinct and field-proven strategies for the initial synthesis of 4-bromoisoquinoline and follow with a robust protocol for its subsequent N-oxidation. The discussion emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Part I: Synthesis of the Core Intermediate: 4-Bromoisoquinoline
The synthesis of 4-bromoisoquinoline is the foundational stage. The choice of method often represents a trade-off between classical, high-temperature approaches and modern, milder catalytic systems. We will explore both to provide a comprehensive operational perspective.
Method A: Classical High-Temperature Electrophilic Bromination
This traditional approach relies on the direct electrophilic substitution of an isoquinoline salt at elevated temperatures. While the conditions are harsh, it is a well-established method that avoids the need for complex catalysts.
Expertise & Rationale: The direct bromination of isoquinoline typically yields 5-bromo and 8-bromo isomers due to the directing effects of the heterocyclic nitrogen. To achieve substitution at the 4-position, the reaction conditions must be significantly altered. By using isoquinoline hydrochloride as the substrate and conducting the reaction at a high temperature (ca. 180°C) in a high-boiling solvent like nitrobenzene, the regioselectivity is shifted.[1] At this temperature, a thermodynamic equilibrium is likely established, favoring the formation of the 4-bromo isomer. The use of the hydrochloride salt may also influence the electronic distribution within the ring, contributing to this selectivity. The slow, dropwise addition of bromine is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts.[1]
Experimental Protocol: High-Temperature Bromination
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer. Ensure the setup is in a well-ventilated fume hood.
-
Initial Charge: Charge the flask with isoquinoline hydrochloride (1.0 eq.) and nitrobenzene (approx. 1.5 mL per gram of hydrochloride).
-
Heating: Begin stirring and heat the mixture to approximately 180°C. Continue heating until a clear, yellow solution is obtained.[1]
-
Bromine Addition: Add bromine (1.1 eq.) to the dropping funnel. Add the bromine dropwise to the heated solution over a period of at least 1 hour. A smooth evolution of hydrogen chloride gas should be observed.[1]
-
Reaction Monitoring: After the addition is complete, the reaction mixture should be a single, amber-red phase. Maintain the temperature at ~180°C with continuous stirring. The reaction progress can be monitored by observing the cessation of HCl evolution. This typically requires an additional 3 to 5 hours of heating.[1]
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a solution of aqueous sodium bisulfite to quench any unreacted bromine.
-
Make the solution basic by the addition of an appropriate base (e.g., NaOH or Na2CO3 solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure 4-bromoisoquinoline.
-
Data Presentation: High-Temperature Bromination
| Parameter | Value / Reagent | Rationale / Reference |
| Starting Material | Isoquinoline Hydrochloride | Pre-formed salt influences reactivity. |
| Brominating Agent | Elemental Bromine (Br₂) | Potent electrophile for aromatic substitution.[1] |
| Solvent | Nitrobenzene | High boiling point allows for necessary reaction temperature.[1] |
| Temperature | ~180 °C | Critical for achieving 4-position selectivity.[1] |
| Reaction Time | 4 - 6 hours | Required for reaction completion, monitored by HCl evolution.[1] |
Workflow Visualization: High-Temperature Bromination
Caption: Workflow for the synthesis of 4-Bromoisoquinoline via high-temperature bromination.
Method B: Modern Palladium-Catalyzed Electrocyclic Reaction
This contemporary method offers a more elegant and selective route, leveraging the power of transition metal catalysis to construct the brominated isoquinoline core from acyclic precursors.
Expertise & Rationale: This strategy involves a palladium-catalyzed electrocyclization of a 2-alkynyl benzyl azide.[2] The key to introducing the bromine at the 4-position is the specific catalyst system: a combination of Palladium(II) bromide (PdBr₂), Copper(II) bromide (CuBr₂), and Lithium bromide (LiBr). In this catalytic cycle, the palladium species orchestrates the cyclization of the azide onto the alkyne. The bromide ligands from the catalyst and additive are then incorporated into the final product, regioselectively forming the C-Br bond at the 4-position. This method is highly attractive due to its milder reaction conditions (80°C vs. 180°C) and its ability to introduce the bromine atom as part of the ring-forming process, ensuring excellent regiocontrol.[2]
Experimental Protocol: Palladium-Catalyzed Cyclization
-
Starting Material Synthesis: Prepare the requisite 2-alkynyl benzyl azide from the corresponding 2-alkynyl benzyl alcohol or halide. This is a standard multi-step preparation not detailed here.
-
Apparatus Setup: In a reaction vial or flask, combine the 2-alkynyl benzyl azide (1.0 eq.), PdBr₂ (5 mol%), CuBr₂ (3.0 eq.), and LiBr (3.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to the vial (typically to a concentration of ~0.06 M with respect to the starting azide).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80°C with stirring for the required time (monitorable by TLC or LC-MS).
-
Workup and Isolation:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-bromoisoquinoline.[2]
-
Data Presentation: Palladium-Catalyzed Cyclization
| Parameter | Value / Reagent | Rationale / Reference |
| Starting Material | 2-Alkynyl Benzyl Azide | Acyclic precursor for cyclization. |
| Catalyst System | PdBr₂ / CuBr₂ / LiBr | Orchestrates cyclization and serves as the bromine source.[2] |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for the catalytic cycle.[2] |
| Temperature | 80 °C | Significantly milder than classical bromination.[2] |
| Additives | CuBr₂, LiBr | Act as co-catalyst and bromide source.[2] |
Workflow Visualization: Palladium-Catalyzed Cyclization
Caption: Workflow for the Pd-catalyzed synthesis of 4-Bromoisoquinoline.
Part II: N-Oxidation of 4-Bromoisoquinoline
With 4-bromoisoquinoline in hand, the final step is the selective oxidation of the ring nitrogen to form the target N-oxide. This transformation is generally high-yielding and chemoselective.
Expertise & Rationale: The nitrogen atom in the isoquinoline ring is a nucleophilic site and is susceptible to oxidation by peroxy acids. This reaction is a classic example of nucleophilic attack by the nitrogen lone pair on the electrophilic outer oxygen of the peroxy acid.[3] The choice of oxidizing agent is critical for efficiency and safety. While meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation, a mixture of hydrogen peroxide and glacial acetic acid, which generates peracetic acid in situ, is also a well-documented and highly effective method for the N-oxidation of isoquinolines, including 4-bromoisoquinoline itself.[4][5] This method is often preferred for its cost-effectiveness and the straightforward removal of byproducts. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.
Experimental Protocol: N-Oxidation with Peracetic Acid
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoisoquinoline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (a slight excess, e.g., 1.1-1.5 eq.).
-
Heating: Heat the reaction mixture to 60–70°C.[4]
-
Reaction Monitoring: Monitor the reaction for completion using TLC (the N-oxide product will be significantly more polar than the starting material). The reaction typically takes several hours (3-12 h).[4]
-
Workup and Isolation:
-
Cool the reaction mixture.
-
Carefully remove the excess volatile reactants (acetic acid, water) under reduced pressure at a slightly elevated temperature (e.g., 90°C water bath).[4]
-
To the remaining residue, add water and again remove the volatiles under vacuum to ensure complete removal of acetic acid.
-
Dissolve the residue in a suitable organic solvent like chloroform or dichloromethane.
-
Add solid potassium carbonate (K₂CO₃) in excess to neutralize any remaining acid and dry the solution.
-
Filter the mixture and concentrate the filtrate to obtain the crude 4-Bromoisoquinoline 2-oxide.
-
The product can be further purified by recrystallization (e.g., from acetone or an ethanol/ether mixture).
-
Data Presentation: N-Oxidation Reaction
| Parameter | Value / Reagent | Rationale / Reference |
| Starting Material | 4-Bromoisoquinoline | The synthesized heterocyclic core. |
| Oxidizing System | 30% aq. H₂O₂ / Glacial AcOH | Generates peracetic acid in situ for N-oxidation.[4] |
| Solvent | Glacial Acetic Acid | Acts as both solvent and reactant.[4] |
| Temperature | 60 - 70 °C | Provides sufficient energy for the oxidation to proceed.[4] |
| Reaction Time | 3 - 12 hours | Monitored by TLC for completion.[4] |
Workflow Visualization: N-Oxidation
Caption: Workflow for the N-Oxidation of 4-Bromoisoquinoline.
Conclusion
The synthesis of 4-Bromoisoquinoline 2-oxide is a two-stage process that can be approached through both classical and modern synthetic methodologies. The initial formation of 4-bromoisoquinoline can be achieved either by high-temperature direct bromination, a robust if forceful method, or by a more refined and selective palladium-catalyzed cyclization. The subsequent N-oxidation is a reliable and high-yielding transformation, readily accomplished with common laboratory reagents like peracetic acid. The choice of the initial bromination strategy will depend on the scale, available starting materials, and the desire to avoid harsh conditions and transition metal catalysts. Both pathways ultimately provide access to a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and agrochemical research.
References
- Innovassynth Technologies (India) Ltd. A Process For The Synthesis Of 4 Fluoro Isoquinoline. IN200700027.
-
PrepChem.com. Synthesis of 4-Bromoisoquinoline. Available at: [Link]
-
Journal of Organic Chemistry. Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. ACS Publications. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 4-Bromoisoquinoline in Modern Agrochemicals. Available at: [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]
-
Zhang, H.-P., & Li, H.-Y. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 38(11), 654-656. Available at: [Link]
-
Quimica Organica. Isoquinoline synthesis. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
ChemSynthesis. 4-bromoisoquinoline. Available at: [Link]
- Gilchrist, T. L. (2001). Product Class 5: Isoquinolines. In Science of Synthesis, Houben-Weyl Methods of Molecular Transformations, Vol. 15 (pp. 677-832). Georg Thieme Verlag.
-
ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available at: [Link]
- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.
-
Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
-
SlideShare. Preparation and Properties of Isoquinoline. Available at: [Link]
-
YouTube. NOS Enzymes and Nitric Oxide Synthesis Part 1. Available at: [Link]
-
YouTube. Reactions of Isoquinoline. Available at: [Link]
Sources
Discovery and History of 4-Bromoisoquinoline 2-oxide: A Technical Whitepaper
[1]
Executive Summary
4-Bromoisoquinoline 2-oxide (CAS: 3749-21-1) is a pivotal heterocyclic intermediate in the synthesis of functionalized isoquinolines.[1] Distinguished by the coexistence of a nucleophilic N-oxide moiety and an electrophilic bromine substituent at the C4 position, it serves as a "chemical chameleon" in drug discovery.[1] It allows for orthogonal functionalization: nucleophilic substitution at C1 (via Reissert-Henze type mechanisms) and transition-metal-catalyzed cross-coupling at C4.[1] This guide details its historical genesis, definitive synthetic protocols, and reactivity profile for advanced medicinal chemistry applications.
Historical Genesis & Discovery[1]
The discovery of 4-bromoisoquinoline 2-oxide is inextricably linked to the "Golden Age" of heterocyclic N-oxide chemistry in Japan during the mid-20th century.[1]
-
The Seminal Discovery (1953): The compound was first synthesized and characterized by Eiji Ochiai and Morio Ikehara at the University of Tokyo. Their work, published in the Journal of the Pharmaceutical Society of Japan (Yakugaku Zasshi), established the fundamental reactivity of isoquinoline N-oxides.[1]
-
Context: Ochiai’s group was systematically exploring the nitration and bromination of heteroaromatic N-oxides.[1] They demonstrated that while direct bromination of isoquinoline N-oxide often yields the 5-bromo isomer (due to the directing effect of the N-oxide in strong acid), the 4-bromo derivative is best accessed via the oxidation of the pre-brominated parent heterocycle.[1]
-
Significance: This established the "Pre-functionalization Strategy"—introducing the halogen before N-oxidation—as the standard for accessing C4-substituted isoquinoline N-oxides.[1]
Synthetic Evolution and Protocols
Two primary logical pathways exist for the synthesis of 4-bromoisoquinoline 2-oxide. The Indirect Route (Route A) is the industry standard due to its high regioselectivity.[1]
Route A: The Standard Oxidative Protocol (Recommended)
This route avoids the regioselectivity issues of direct bromination.[1]
Step 1: Bromination of Isoquinoline
-
Reagents: Isoquinoline, Bromine (
), Aluminum Chloride ( ) or Nitrobenzene. -
Mechanism: Electrophilic aromatic substitution.[1] The C4 position is the most electron-rich site in the protonated isoquinoline species (or complex).[1]
-
Conditions: High temperature (
C in nitrobenzene) or Lewis Acid catalysis.[1]
-
Reagents: m-Chloroperoxybenzoic acid (mCPBA) in DCM or
in Acetic Acid. -
Mechanism: Electrophilic attack of the peracid oxygen on the isoquinoline nitrogen lone pair.[1]
-
Yield: Typically >90%.[1]
Route B: Direct Bromination (Not Recommended)
Direct bromination of isoquinoline 2-oxide typically requires harsh conditions (e.g.,
Detailed Experimental Protocol (Route A)
1. Preparation of 4-Bromoisoquinoline:
-
Dissolve Isoquinoline (1.0 eq) in nitrobenzene.
-
Add Bromine (1.1 eq) dropwise at room temperature (exothermic).
-
Heat the mixture to
C for 4–6 hours. Note: HBr evolution must be trapped. -
Cool, basify with NaOH, and extract with DCM. Distill or recrystallize to obtain 4-bromoisoquinoline (mp 40–43°C).
2. Oxidation to 4-Bromoisoquinoline 2-oxide:
-
Dissolve 4-bromoisoquinoline (1.0 eq) in Dichloromethane (DCM).
-
Cool to
C. -
Add mCPBA (1.2 eq, 70-75%) portion-wise to control exotherm.[1]
-
Stir at Room Temperature for 4 hours.
-
Workup: Wash with
(to quench peroxides) followed by Sat. (to remove m-chlorobenzoic acid). -
Dry (
) and concentrate. -
Purification: Recrystallization from Acetone/Hexane yields the N-oxide as a crystalline solid.[1]
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Pre-functionalization Strategy.
Technical Characterization & Data
| Property | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 224.06 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow.[1] |
| Melting Point | >100°C (Dec.) | Higher than parent 4-Br-isoquinoline (40°C).[1] |
| Solubility | DCM, | Poor solubility in non-polar alkanes. |
| Stability | Hygroscopic | Store under inert atmosphere; light sensitive.[1][3][4] |
| Key NMR Signal | H1 proton shifts downfield due to N-oxide anisotropy.[1] |
Reactivity Profile & Applications
The utility of 4-bromoisoquinoline 2-oxide lies in its dual reactivity.
A. C1-Functionalization (Reissert-Henze Reaction)
The N-oxide activates the C1 position toward nucleophilic attack.[1]
-
Reaction: Treatment with benzoyl chloride and TMSCN (or KCN).[1]
-
Product: 1-Cyano-4-bromoisoquinoline.[1]
-
Mechanism: Acylation of the oxygen creates an activated cation, followed by nucleophilic attack of cyanide at C1 and elimination of benzoate.[1]
B. Rearrangement Reactions[1][5][6]
-
Meisenheimer/Boekelheide: Heating with acetic anhydride (
) leads to rearrangement, typically yielding 4-bromo-1-hydroxyisoquinoline (isocarbostyril) or 4-bromo-1-acetoxymethyl derivatives depending on conditions.[1]
C. Palladium-Catalyzed Cross-Coupling
The C4-Bromine bond remains active for Pd-catalyzed coupling.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids.[1]
-
Sonogashira: Coupling with terminal alkynes.
-
Note: The N-oxide moiety can coordinate to Pd catalysts, sometimes requiring higher catalyst loading or specific ligands (e.g., phosphines with large cone angles).[1]
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways available from the N-oxide scaffold.[1]
References
-
Ochiai, E., & Ikehara, M. (1953). Polarization of Aromatic Heterocyclic Compounds. LXXXVII. Bromination of Isoquinoline N-Oxide. Journal of the Pharmaceutical Society of Japan (Yakugaku Zasshi), 73, 666–669.
-
Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxide with Acetic Anhydride.[1][2] Journal of Organic Chemistry, 23(11), 1787–1789.
-
Li, J. J. (2003). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1] (Detailed discussion on Reissert-Henze and Boekelheide rearrangements).
-
Chupakhin, O. N., et al. (1994). Nucleophilic Aromatic Substitution of Hydrogen.[1] Academic Press.[1] (Context on C1-nucleophilic attack on N-oxides).
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1440-60-4,1-(Chloroacetyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1440-60-4,1-(Chloroacetyl)piperidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Safety and Handling of 4-Bromoisoquinoline 2-Oxide
Executive Summary
4-Bromoisoquinoline 2-oxide (CAS: 3749-21-1) is a specialized heterocyclic building block used primarily in the synthesis of functionalized isoquinolines via C-H activation and nucleophilic substitution.[1] While structurally related to the parent 4-bromoisoquinoline, the presence of the N-oxide moiety introduces specific thermal and photochemical instabilities that require distinct handling protocols. This guide synthesizes safety data, experimental best practices, and emergency response strategies for researchers handling this compound in drug discovery and organic synthesis workflows.
Chemical Profile & Hazard Identification
Substance Identity
| Property | Detail |
| Chemical Name | 4-Bromoisoquinoline 2-oxide (4-Bromoisoquinoline N-oxide) |
| CAS Number | 3749-21-1 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; sparingly soluble in water.[1][2] |
GHS Hazard Classification
Based on structural analogs and functional group reactivity, the following GHS classifications apply. Note that N-oxides possess latent energy due to the weak N–O bond.
| Hazard Class | Category | H-Code | Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[3][4][5][6][7][8][9] |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[3][4][6][7][8][9] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4][5][7][8][9] |
| Reactivity Hazard | -- | -- | Warning: Potential for vigorous thermal decomposition >100°C. |
Storage & Stability Protocols
Environmental Sensitivity
The N-oxide functionality renders this compound sensitive to environmental factors that can trigger deoxygenation or rearrangement (e.g., Meisenheimer rearrangement).
-
Photostability: Light sensitive. Exposure to UV/visible light can induce photochemical deoxygenation to the parent isoquinoline or ring expansion.
-
Protocol: Store in amber glass vials or wrap clear vessels in aluminum foil.
-
-
Hygroscopicity: Moderately hygroscopic. Moisture absorption can alter stoichiometry and catalyze decomposition.
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
-
Thermal Stability: Critical Control Point. Isoquinoline N-oxides are generally stable at room temperature but can decompose violently if heated to their melting point or beyond in the absence of solvent.
-
Protocol:Store at 2–8°C. Do not store near heat sources.
-
Operational Handling Guidelines (The "Application Scientist" Perspective)
This section details how to handle the compound during actual experimentation, moving beyond standard SDS advice.
Weighing and Transfer
-
Engineering Control: Always handle inside a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/dry, as static discharge can disperse hazardous dust.
-
Tooling: Use glass or Teflon-coated spatulas . Avoid metal spatulas if possible; trace transition metals (Fe, Cu) can catalyze the decomposition of N-oxides or residual peroxides from synthesis.
Reaction Setup (C-H Activation / Functionalization)
When using 4-Bromoisoquinoline 2-oxide as an electrophile or oxidant:
-
Solvent Choice: Avoid protic solvents at high temperatures if possible, as they can facilitate rearrangement. Chlorinated solvents (DCM, DCE) are standard but require effective ventilation.
-
Temperature Limits:
-
Reaction Temp: If heating is required (e.g., >80°C), ensure a blast shield is in place.
-
DSC Screening: For reactions scaled >1.0 g, perform Differential Scanning Calorimetry (DSC) on the reaction mixture to identify exotherms before scale-up.
-
Purification & Solvent Removal (CRITICAL)
The most dangerous phase of handling N-oxides is the concentration step.
-
Rotary Evaporation: Never heat the water bath above 40°C .
-
Dryness: Avoid concentrating to absolute dryness if the compound is impure. Impurities (especially residual oxidants like mCPBA) can lower the decomposition onset temperature.
-
Safe Practice: Concentrate to a viscous oil/slurry and induce crystallization with a co-solvent (e.g., Ether/Hexane) rather than stripping to a dry solid under heat.
-
Experimental Workflow: Synthesis & Quenching
A common route to this compound is the oxidation of 4-bromoisoquinoline using m-chloroperbenzoic acid (mCPBA). This workflow presents specific hazards regarding peroxide accumulation.
Visualization: Synthesis Safety Workflow
Figure 1: Safe synthesis and isolation workflow emphasizing the critical peroxide quenching step.
Detailed Protocol: Peroxide Quenching
Why: N-oxidation often uses excess oxidant. Isolating 4-Bromoisoquinoline 2-oxide with residual mCPBA creates a shock-sensitive mixture.
-
Quench: Add saturated aqueous Sodium Thiosulfate (
) or Sodium Bisulfite ( ) to the reaction mixture. -
Verify: Dip a starch-iodide paper into the organic layer.
-
Blue/Black: Active peroxides remain. Do not concentrate. Add more reducing agent.
-
White/Colorless: Safe to proceed.
-
Emergency Protocols
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. N-oxides can penetrate skin. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[4][5][7][8] Remove contact lenses.[3][4][5][6][7][8] Seek immediate ophthalmological attention. |
| Inhalation | Move to fresh air.[4][5][6][7][8] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |
| Thermal Runaway | If a reaction vessel smokes or rapidly boils: Close the fume hood sash immediately. Do not approach. Cut heat remotely if possible. Evacuate the lab. |
Disposal & Waste Management
-
Classification: Hazardous Organic Waste (Halogenated).
-
Segregation: Do not mix with strong reducing agents or oxidizers in the waste stream.
-
Destruction: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (
) and Hydrogen Bromide ( ).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24891967, 4-Bromoisoquinoline. Retrieved from [Link]
-
El-Demerdash, A. et al. (2019). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. Journal of Computational Chemistry. Retrieved from [Link]
-
American Chemical Society. (2017). Standard Operating Procedure: 3-Chloroperbenzoic acid (mCPBA). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. angenechemical.com [angenechemical.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
Application Note: Scalable Synthesis of 4-Bromoisoquinoline 2-oxide
Executive Summary
This technical guide details the synthesis of 4-bromoisoquinoline 2-oxide (CAS: 3749-21-1) from 4-bromoisoquinoline (CAS: 1532-97-4). The transformation utilizes m-chloroperbenzoic acid (mCPBA) as the oxidant in dichloromethane (DCM).
Strategic Utility: The 4-bromoisoquinoline 2-oxide scaffold is a high-value intermediate in medicinal chemistry. The N-oxide moiety activates the C1 position for nucleophilic substitutions (via Meisenheimer or Reissert-Henze type reactions) and C-H activation, while the C4-bromide serves as a robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This dual-activation makes it a linchpin for diversifying isoquinoline libraries.
Reaction Engineering & Mechanistic Insight
The Choice of Oxidant
While hydrogen peroxide (
-
Mild Conditions: Reaction proceeds at
to Room Temperature (RT), preserving the C-Br bond. -
Solubility: The lipophilic nature of mCPBA allows the reaction to run in DCM, a non-coordinating solvent that simplifies workup.
-
Kinetics: The electron-withdrawing effect of the bromine at C4 slightly deactivates the nitrogen lone pair compared to the parent isoquinoline. mCPBA is sufficiently electrophilic to overcome this without forcing conditions.
Mechanism
The reaction follows a concerted electrophilic oxygen transfer. The isoquinoline nitrogen lone pair attacks the electrophilic oxygen of the peracid. The proton is transferred intramolecularly to the carbonyl oxygen of the acid byproduct, facilitating the cleavage of the O-O bond.
Figure 1: Mechanistic pathway of mCPBA mediated N-oxidation.
Experimental Protocol
Materials & Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv.[1] | Notes |
| 4-Bromoisoquinoline | Substrate | 208.06 | 1.0 | Solid, mp 40-43°C |
| mCPBA | Oxidant | 172.57 | 1.2 - 1.5 | Commercial purity is ~70-77%*. |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | Anhydrous preferred. |
| Sat. NaHCO | Wash Buffer | 84.01 | N/A | Removes mCBA byproduct. |
| 10% Na | Quench | 158.11 | N/A | Neutralizes excess peroxides. |
*Note: Calculations must adjust for the actual purity of mCPBA. If using 70% mCPBA, mass required = (Theoretical Mass / 0.70).
Step-by-Step Methodology
Step 1: Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoisoquinoline (1.0 eq) in DCM (concentration ~0.1 M to 0.2 M).
-
Observation: The solution should be clear/colorless to pale yellow.
Step 2: Controlled Addition (Critical)
-
Cool the solution to 0°C using an ice bath. The reaction is exothermic.[2]
-
Dissolve the calculated amount of mCPBA (1.2 eq) in a minimal amount of DCM.
-
Add the mCPBA solution dropwise to the stirring substrate solution over 15-20 minutes.
-
Why: Rapid addition can cause thermal runaway and promote over-oxidation or decomposition.
Step 3: Reaction Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).
-
Stir for 3–12 hours .
-
TLC Control: Monitor using 5% MeOH in DCM.
-
Starting Material (SM): High Rf (Non-polar).
-
Product (N-Oxide): Low Rf (Highly polar).
-
Visualization: UV lamp (254 nm). The N-oxide often fluoresces differently than the SM.
-
Step 4: Workup & Purification (Self-Validating System)
-
Quench: Add 10% aqueous Sodium Thiosulfate (
) and stir vigorously for 10 minutes.-
Validation: Test the aqueous layer with starch-iodide paper. If it turns blue, peroxides are still present; add more thiosulfate until the test is negative.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[3][4]
-
Acid Removal: Wash the organic layer 2x with Saturated Sodium Bicarbonate (
).-
Chemistry: This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt (
).
-
-
Drying: Wash with brine, dry over anhydrous
or , filter, and concentrate in vacuo. -
Purification: The crude residue is usually a solid. If mCBA persists (visible as white needles in NMR), purify via flash column chromatography (Gradient: 100% DCM
5% MeOH/DCM).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Quality Control
To ensure the integrity of the synthesized compound, compare analytical data against these expected values.
| Parameter | Specification | Diagnostic Note |
| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition. |
| Downfield shift of H1 and H3 | The proton at C1 (adjacent to Nitrogen) typically shifts downfield ( | |
| TLC (DCM:MeOH 95:5) | Rf ~ 0.2 - 0.3 | Significantly lower than starting material (Rf > 0.7). |
| Mass Spec (ESI) | [M+H] | Characteristic 1:1 bromine isotope pattern. |
Troubleshooting:
-
Incomplete Conversion: If SM remains after 12h, add an additional 0.2 eq of mCPBA and gently warm to 35°C.
-
Emulsions: During workup, N-oxides can act as surfactants. Use a generous amount of brine or filter through a Celite pad if separation is slow.
Safety & Handling
-
Peroxide Hazard: mCPBA is shock-sensitive in pure form. Never distill reaction mixtures containing mCPBA to dryness without first verifying peroxide destruction (Starch-Iodide test).
-
Solvent Safety: DCM is a volatile suspected carcinogen. Perform all operations in a fume hood.
-
Exotherm: The oxidation is exothermic. Strict temperature control at 0°C during addition is mandatory to prevent runaway reactions.
References
-
Sigma-Aldrich. Product Specification: 4-Bromoisoquinoline. Retrieved from .
-
ChemicalBook. Isoquinoline N-oxide NMR and Properties. Retrieved from .
-
National Institutes of Health (PMC). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization. (Contextual reference for N-oxide stability and alternative routes). Retrieved from .
-
University of Rochester. Not Voodoo: mCPBA Oxidation Workup Protocols. Retrieved from .
Sources
Application Note: Orthogonal Functionalization of 4-Bromoisoquinoline 2-oxide
Executive Summary
This guide details the synthetic utility of 4-bromoisoquinoline 2-oxide (4-Br-IQNO), a bifunctional heterocyclic scaffold.[1] Unlike standard isoquinolines, 4-Br-IQNO possesses two distinct reactive handles: the
Strategic Overview: The Orthogonal Approach
The power of 4-Br-IQNO lies in its orthogonal reactivity .[1][2] The
Reactivity Map
The following diagram illustrates the divergent pathways available from the parent scaffold.[2]
Figure 1: Divergent functionalization pathways for 4-bromoisoquinoline 2-oxide.
Module 1: Synthesis of the Scaffold
Before functionalization, the
Protocol 1.1: Oxidation via mCPBA
Rationale: m-Chloroperbenzoic acid (mCPBA) is preferred over
Materials:
-
4-Bromoisoquinoline (1.0 equiv)
-
mCPBA (70-75%, 1.2 equiv)
-
Dichloromethane (DCM) (0.2 M concentration)
-
Sat. aq.
Procedure:
-
Dissolution: Dissolve 4-bromoisoquinoline (10 mmol, 2.08 g) in DCM (50 mL) in a round-bottom flask. Cool to 0 °C.
-
Addition: Add mCPBA (12 mmol, ~2.95 g) portion-wise over 15 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).[1][2] The Product (
) is significantly more polar than the starting material ( ). -
Workup (Critical): Dilute with DCM (50 mL). Wash with sat.[1][2]
( mL) to remove m-chlorobenzoic acid byproduct.[1][2] -
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via flash chromatography (DCM 5% MeOH/DCM) to yield the off-white solid.
Yield Expectation: 85–95%.
Module 2: C1-Functionalization (The N-Oxide Advantage)
The
Protocol 2.1: Reissert-Henze Cyanation
Mechanism: The
Procedure:
-
Dissolve 4-bromoisoquinoline 2-oxide (1.0 mmol) in DCM (5 mL).
-
Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv) followed by Benzoyl Chloride (1.2 equiv) dropwise at 0 °C.
-
Stir at RT for 2–4 hours.
-
Quench with sat.
. Extract with DCM.[1][2] -
Result: 1-cyano-4-bromoisoquinoline.[1][2] The
-oxide is lost during this transformation (deoxygenative functionalization).[1][2]
Protocol 2.2: Rh(III)-Catalyzed C-H Annulation
Mechanism: The
Reagents:
-
Catalyst:
(2.5 mol%) -
Additive:
(10 mol%) (Abstracts chloride to generate cationic active species).[1][2]
Procedure:
-
Charge a sealed tube with 4-Br-IQNO (0.5 mmol),
(7.8 mg), (17 mg), and alkyne. -
Heat to 100 °C for 16 hours.
-
Filter through Celite and purify via column chromatography.[1][2]
Key Insight: This method allows the construction of complex fused ring systems while leaving the C4-Br intact for further manipulation.[2]
Module 3: C4-Diversification (The Bromide Advantage)
Challenge:
Protocol 3.1: Suzuki-Miyaura Coupling
Reaction: 4-Bromoisoquinoline 2-oxide + Aryl Boronic Acid
Table 1: Optimized Suzuki Conditions
| Parameter | Condition | Note |
|---|
| Catalyst |
Procedure:
-
Combine 4-Br-IQNO (1.0 equiv), Arylboronic acid (1.2 equiv), and
in a vial. -
Evacuate and backfill with Argon (
).[1][2] -
Add degassed Toluene/EtOH and
.[1][2] -
Heat at 90 °C for 6–12 hours.
-
Note: If the
-oxide is reduced to the isoquinoline during this step (observed with some boronic acids), treat the crude mixture with mCPBA again to restore the oxide, or proceed with the reduced product if desired.[2]
Detailed Workflow Visualization
The following diagram details the mechanistic logic for the Rh(III) C-H activation pathway, a high-value transformation for this scaffold.
Figure 2: Simplified catalytic cycle for Rh(III)-catalyzed C1-functionalization directed by the N-oxide.
Safety & Handling
-
4-Bromoisoquinoline: Causes skin and serious eye irritation (H315, H319).[1] Handle in a fume hood.
-
mCPBA: Strong oxidizer.[1][2] Potentially explosive if concentrated or heated dry.[1][2] Store in a refrigerator.
-
Residue Management: Palladium and Rhodium waste must be segregated for heavy metal disposal.[1][2]
References
-
Synthesis of 4-Bromoisoquinoline
-
Reissert-Henze Reaction (General Isoquinoline N-Oxides)
-
Rh(III)
-
Suzuki Coupling of N-Oxides
-
Chemical Safety Data
Sources
- 1. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 6. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemtips.wordpress.com [medchemtips.wordpress.com]
- 13. pubs.acs.org [pubs.acs.org]
4-Bromoisoquinoline 2-oxide as a precursor for medicinal chemistry
Application Note: 4-Bromoisoquinoline 2-oxide – A Pivotal Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
4-Bromoisoquinoline 2-oxide (4-Br-IQ-N-oxide) represents a high-value "switchable" electrophile for drug discovery. Unlike its non-oxidized parent, the N-oxide moiety activates the C1 position for nucleophilic attack and C-H functionalization while preserving the C4-bromide as a handle for transition-metal-catalyzed cross-coupling. This guide outlines the strategic use of 4-Br-IQ-N-oxide to access polysubstituted isoquinolines, widely present in antifungal agents, Rho-kinase inhibitors, and antitumor alkaloids.
Strategic Reactivity Profile
The power of 4-Br-IQ-N-oxide lies in its orthogonal reactivity . The molecule possesses two distinct reaction sites that can be addressed sequentially without protecting groups.
-
Site A (C1 Position): The N-oxide bond polarizes the C1=N bond, making C1 highly electrophilic. It is susceptible to nucleophilic addition (Reissert-Henze reaction), chlorination (to 1-Cl-4-Br-isoquinoline), or transition-metal-catalyzed C-H activation.
-
Site B (C4 Position): The C-Br bond remains available for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
-
The "Switch": The N-oxide can be retained as a polar pharmacophore (reducing lipophilicity) or deoxygenated to restore the basic isoquinoline core.
Visualizing the Orthogonal Logic
Figure 1: Orthogonal reactivity map of 4-Bromoisoquinoline 2-oxide. The N-oxide directs C1 chemistry, while the Bromine handles C4 diversity.
Detailed Protocols
Protocol A: Synthesis of 4-Bromoisoquinoline 2-oxide
Objective: Efficient conversion of 4-bromoisoquinoline to its N-oxide using mCPBA. This method is preferred for lab-scale synthesis (<50g) due to mild conditions and high conversion rates.
Reagents:
-
4-Bromoisoquinoline (1.0 equiv)
-
m-Chloroperbenzoic acid (mCPBA), 70-75% (1.2 – 1.5 equiv)
-
Dichloromethane (DCM) (0.1 M concentration)
-
10% Na₂SO₃ (aq) and Sat. NaHCO₃ (aq)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-bromoisoquinoline (e.g., 2.08 g, 10 mmol) in DCM (100 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Oxidation: Slowly add mCPBA (e.g., 2.58 g, ~12 mmol) portion-wise over 15 minutes. Caution: Reaction is exothermic.
-
Incubation: Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.
-
QC Check: Monitor by TLC (DCM/MeOH 95:5). The N-oxide typically has a much lower R_f than the starting material and stains intensely with Dragendorff’s reagent.
-
-
Quench: Cool to 0°C. Add 10% Na₂SO₃ solution (50 mL) and stir vigorously for 15 mins to destroy excess peroxide (Starch-iodide paper test should be negative).
-
Workup: Wash the organic layer with Sat. NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid byproduct.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (Gradient: 0→5% MeOH in DCM).
-
Yield Expectation: 85–95% (Off-white solid).
-
Protocol B: The "Switch" – Regioselective C1-Chlorination
Objective: Convert the N-oxide into 1-chloro-4-bromoisoquinoline . This creates a scaffold with two differentiated halogens: C1-Cl (highly reactive to SNAr) and C4-Br (reactive to Pd-coupling).
Mechanism: Nucleophilic attack of POCl₃ on the oxygen, followed by rearrangement (Meisenheimer-type logic).
Reagents:
-
4-Bromoisoquinoline 2-oxide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5.0 equiv) – Acts as solvent and reagent
-
Chloroform (optional co-solvent if solubility is poor)
Step-by-Step Workflow:
-
Setup: Place 4-Br-IQ-N-oxide (5 mmol) in a dry pressure tube or RBF with a reflux condenser under Argon.
-
Addition: Add POCl₃ (25 mmol) carefully.
-
Reaction: Heat to reflux (approx. 90–100°C) for 2–4 hours.
-
Critical: Monitor for the disappearance of the polar N-oxide spot on TLC. The product (1,4-dihalo) will be non-polar and move to the solvent front in DCM.
-
-
Quench (Hazardous): Cool to RT. Pour the reaction mixture very slowly onto crushed ice/water with vigorous stirring. Exothermic hydrolysis of POCl₃ releases HCl gas.
-
Neutralization: Carefully neutralize with solid Na₂CO₃ or NH₄OH to pH ~8.
-
Extraction: Extract with DCM (3x), dry, and concentrate.
-
Result: 1-Chloro-4-bromoisoquinoline.
-
Application: This intermediate allows you to introduce an amine at C1 (via SNAr) before coupling at C4, or vice versa.
-
Protocol C: C4-Diversification (Suzuki Coupling)
Objective: Perform a cross-coupling at C4 while retaining the N-oxide moiety. Challenge: N-oxides can coordinate to Pd, potentially poisoning the catalyst. High-activity catalyst systems are required.
Reagents:
-
4-Bromoisoquinoline 2-oxide (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Degassing: Combine substrate, boronic acid, and base in the solvent. Sparge with Nitrogen/Argon for 15 mins.
-
Catalyst Addition: Add the Pd catalyst quickly under inert atmosphere.
-
Heating: Heat to 80–90°C for 6–12 hours.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
-
Note: If the N-oxide is reduced to the isoquinoline during this step (a known side reaction with some phosphines), re-oxidation with mCPBA may be required if the N-oxide target is desired.
-
Comparative Data: Reactivity Trends
| Reaction Type | Substrate | Reagent | Primary Site of Reaction | Product Outcome |
| Oxidation | 4-Br-Isoquinoline | mCPBA | N-Atom | 4-Br-IQ-N-oxide |
| Reissert-Henze | 4-Br-IQ-N-oxide | TMSCN / BzCl | C1 | 1-Cyano-4-bromoisoquinoline |
| Chlorination | 4-Br-IQ-N-oxide | POCl₃ | C1 | 1-Chloro-4-bromoisoquinoline |
| C-H Activation | 4-Br-IQ-N-oxide | Rh(III) / Alkyne | C1 (and C8 minor) | 1-Alkylated-4-bromo-IQ-N-oxide |
| Cross-Coupling | 4-Br-IQ-N-oxide | Ar-B(OH)₂ / Pd | C4 | 4-Aryl-IQ-N-oxide |
Synthesis Workflow Diagram
Figure 2: Decision tree for synthesizing polysubstituted isoquinolines starting from the 4-bromo precursor.
Troubleshooting & Quality Control
-
NMR Diagnostics:
-
H1 Proton Shift: In the parent isoquinoline, the H1 proton (singlet) usually appears around δ 9.2 ppm. Upon N-oxidation, this proton shifts upfield (shielded) or downfield depending on solvent, but the coupling pattern of the adjacent protons changes significantly due to the change in nitrogen hybridization.
-
C1-Cl Verification: Disappearance of the H1 singlet entirely confirms successful chlorination at C1.
-
-
Safety Note: 4-Bromoisoquinoline 2-oxide is generally stable, but all N-oxides are potentially energetic. Do not distill neat residues at high temperatures.
-
Deoxygenation: If the final drug target requires the basic nitrogen, remove the N-oxide using PCl₃ (mild heat) or Zn dust/Acetic Acid (RT) as the final step in the synthesis.
References
-
General Reactivity of Isoquinoline N-Oxides
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (2021).[1]
-
-
Synthesis of 4-Bromoisoquinoline
-
Reissert-Henze & C1 Activation
-
Medicinal Chemistry Applications
-
C4-Alkylation/Functionalization
- Metal and Activating Group Free C-4 Alkyl
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reissert reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Bromoisoquinoline 2-oxide as a Dual-Functional Scaffold for Optoelectronic Materials
Executive Summary
This guide details the strategic application of 4-Bromoisoquinoline 2-oxide (4-Br-IsoQ-NO) as a "pivot scaffold" in the synthesis of advanced organic semiconductors and phosphorescent ligands. Unlike standard isoquinolines, the 2-oxide derivative offers a unique electronic architecture that enables orthogonal functionalization :
-
C1-Position: Activated for direct C–H functionalization (nucleophilic or radical addition) via the N-oxide directing group.
-
C4-Position: Preserves a bromide handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This dual-reactivity profile makes 4-Br-IsoQ-NO an essential intermediate for tuning the HOMO/LUMO levels of ligands used in Iridium(III) complexes (OLED emitters) and fused-ring organic field-effect transistors (OFETs).
Chemical Architecture & Mechanism
The utility of 4-Br-IsoQ-NO lies in its ability to break the symmetry of the isoquinoline core.
-
The N-Oxide Effect (
): The dipole activates the adjacent C1 position (the carbon between the nitrogen and the fused benzene ring). This position becomes highly susceptible to nucleophilic attack or metal-catalyzed C–H activation, a reactivity pattern absent in the non-oxidized parent heterocycle. -
The C4-Bromide: Located on the electron-rich alkene portion of the heterocycle, this halide remains stable during C1-functionalization, allowing for a secondary "tuning" step to adjust emission color or solubility.
Visualization: The Orthogonal Reactivity Map
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Figure 1: The "Pivot" strategy. The N-oxide moiety is installed to activate C1, then removed (deoxygenated) or utilized in the final structure.
Experimental Protocols
Protocol A: Synthesis of 4-Bromoisoquinoline 2-oxide
Objective: Efficient conversion of 4-bromoisoquinoline to its N-oxide form without over-oxidation or debromination.
Reagents:
-
4-Bromoisoquinoline (1.0 equiv)[1]
-
m-Chloroperbenzoic acid (mCPBA) (1.2–1.5 equiv, 77% max purity grade)
-
Dichloromethane (DCM) (Solvent)
-
Saturated NaHCO₃ (Quench)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-bromoisoquinoline (e.g., 10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[2] Expert Note: Cooling is critical to prevent regioselectivity loss during oxidation.
-
Addition: Add mCPBA portion-wise over 15 minutes. Do not dump all at once; the reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). The N-oxide will appear significantly more polar (lower
) than the starting material. -
Workup (Critical for Purity):
-
Dilute with DCM.
-
Wash three times with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
-
Wash once with brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Acetone/Hexane or perform flash chromatography (Gradient: 100% DCM → 5% MeOH/DCM).
Yield Expectation: 85–95% as a white/off-white solid.
Protocol B: Regioselective C1-Arylation (C–H Activation)
Objective: To install a conjugated aryl system at C1 (e.g., phenyl, thiophene) for OLED applications. This method utilizes the N-oxide as a directing group.
Mechanism: Palladium or Rhodium-catalyzed C–H activation. The oxygen atom coordinates to the metal, directing it to the adjacent C1-H bond.
Reagents:
-
4-Bromoisoquinoline 2-oxide (1.0 equiv)
-
Aryl Bromide/Iodide (Coupling partner) OR Aryl Boronic Acid (depending on catalyst system)
-
Catalyst: Pd(OAc)₂ (5 mol%) or [RhCp*Cl₂]₂
-
Ligand: XPhos or PPh₃
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: Toluene or 1,4-Dioxane
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add 4-Br-IsoQ-NO (1.0 mmol), Aryl Boronic Acid (1.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (oxidant/base, 2.0 equiv).
-
Solvation: Add anhydrous Toluene (5 mL).
-
Heating: Seal and heat to 110°C for 18 hours.
-
Filtration: Filter through a celite pad to remove metal residues.
-
Analysis: The product will be the 1-Aryl-4-bromoisoquinoline 2-oxide .
Data Interpretation:
| Parameter | Starting Material | Product (C1-Aryl) |
|---|---|---|
| 1H NMR (C1-H) | Singlet at ~8.9 ppm | Absent (Replaced by Aryl signals) |
| Mass Spec (m/z) | [M+H]+ ~224/226 | [M+H]+ = (224 + Aryl Mass - 1) |
| Solubility | Moderate in DCM | Decreased (due to pi-stacking) |
Protocol C: Deoxygenation (Restoring the Ligand)
Context: For many Iridium-based OLED emitters, the N-oxide must be reduced back to the neutral pyridine form to allow proper coordination (N^C chelation) to the metal center.
Method:
-
Dissolve the C1-functionalized N-oxide in THF.
-
Add Phosphorus Trichloride (PCl₃) (1.5 equiv) dropwise at 0°C.
-
Reflux for 2 hours.
-
Quench with ice water and extract with EtOAc.
-
Result: 1-Aryl-4-bromoisoquinoline (Ready for Suzuki coupling at C4 or Iridium complexation).
Materials Science Applications
Phosphorescent OLED Emitters
Isoquinoline derivatives are superior to quinolines for red-emitting Iridium complexes due to their lower triplet energy levels.
-
Role of 4-Br: The bromine atom at C4 is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. In the final ligand, replacing this Br with a Fluorine or Trifluoromethyl group (via cross-coupling) allows precise tuning of the emission wavelength (Blue-shifting).
-
Reference: Isoquinoline ligands are standard in commercial red phosphors (e.g., Ir(piq)3 derivatives).
n-Type Organic Semiconductors
The N-oxide itself can be retained to increase electron affinity.
-
Application: Electron Transport Layers (ETL).
-
Mechanism: The polar N-O bond lowers the LUMO energy, facilitating electron injection from the cathode.
Visualization: OLED Ligand Synthesis Workflow
Figure 2: The sequential workflow for converting 4-Bromoisoquinoline 2-oxide into a functional OLED emitter.
References
-
Synthesis of Bromoisoquinolines
- Direct Pd-catalyzed synthesis
-
Source:
-
C-H Activation Mechanisms
- Regioselective functionalization of Quinoline/Isoquinoline N-oxides.
-
Source: [3]
-
OLED Material Context
- Role of Isoquinoline deriv
-
Source:
-
General Reactivity of N-Oxides
- Metal-free C2/C1 functionalization str
-
Source:
Safety Warning: mCPBA is a shock-sensitive oxidizer. PCl₃ releases HCl gas upon contact with water. All reactions described herein should be performed in a fume hood with appropriate PPE.
Sources
- 1. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Topic: Strategic Derivatization of 4-Bromoisoquinoline 2-oxide at the C4-Position
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Foreword: The isoquinoline N-oxide scaffold is a privileged core structure in medicinal chemistry, imparting unique electronic and steric properties that can enhance biological activity and modulate physicochemical parameters. The strategic placement of a bromine atom at the C4-position transforms this scaffold into a versatile platform for molecular elaboration. The C4-bromo group serves as a highly effective synthetic handle, enabling a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth exploration of these derivatization strategies, offering not just step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to ensure experimental success.
Part 1: Synthesis of the Core Scaffold: 4-Bromoisoquinoline 2-oxide
Before derivatization, a reliable supply of the starting material is paramount. The synthesis typically involves a two-step sequence: bromination of isoquinoline followed by N-oxidation.
Protocol 1.1: Synthesis of 4-Bromoisoquinoline
The direct bromination of isoquinoline can be achieved under high-temperature conditions.[1]
Experimental Procedure:
-
To a flask equipped with a reflux condenser and stirrer, add isoquinoline hydrochloride (1.0 eq) and nitrobenzene (approx. 1.5 mL per gram of hydrochloride).
-
Heat the stirred mixture to 180 °C to obtain a clear solution.
-
Add bromine (1.1 eq) dropwise over approximately 1 hour. Hydrogen chloride gas will evolve.
-
Maintain the reaction at 180 °C and continue stirring for 4-5 hours until HCl evolution ceases.
-
Allow the mixture to cool, then carefully dilute with diethyl ether.
-
The product hydrochloride salt will precipitate. Collect the solid by filtration.
-
Neutralize an aqueous solution of the salt with a suitable base (e.g., NaHCO₃ solution) and extract the free base into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromoisoquinoline.[1]
Protocol 1.2: N-Oxidation to 4-Bromoisoquinoline 2-oxide
The N-oxide is readily prepared by oxidizing the nitrogen atom of the isoquinoline ring.
Experimental Procedure:
-
Dissolve 4-bromoisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, approx. 1.2-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, often with a DCM/methanol gradient) to yield 4-Bromoisoquinoline 2-oxide as a solid.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 4-position is an ideal substrate for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry. The N-oxide functionality enhances the electrophilicity of the C4 position, often facilitating these transformations.
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[2][3] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[4]
Causality and Mechanism: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the isoquinoline N-oxide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Sources
Application Note: Scale-Up Synthesis of 4-Bromoisoquinoline 2-Oxide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-Bromoisoquinoline 2-oxide (4-Br-IQNO) , a critical intermediate for regiodivergent C-H activation and cross-coupling workflows. While bench-scale synthesis often relies on m-chloroperbenzoic acid (mCPBA), this reagent is unsuitable for kilogram-scale production due to shock sensitivity, high cost, and atom inefficiency.
This guide presents a Process Safety-Optimized route using Hydrogen Peroxide (
Strategic Route Selection
The Challenge of N-Oxidation at Scale
The oxidation of the isoquinoline nitrogen requires overcoming the deactivating effect of the bromine substituent at the C4 position.
-
Bench Method (mCPBA): High yield but generates stoichiometric m-chlorobenzoic acid waste. Risk of explosion in dry state.[1]
-
Selected Scale-Up Method (In-situ Peracetic Acid): Utilization of
in acetic acid generates peracetic acid in situ. This method is atom-economical, uses cheaper reagents, and allows for easier workup via neutralization and crystallization.
Reaction Mechanism & Pathway
The mechanism involves the nucleophilic attack of the isoquinoline nitrogen lone pair onto the electrophilic oxygen of the peracid.
Figure 1: Reaction pathway for the N-oxidation of 4-bromoisoquinoline.[2][3]
Process Safety Assessment (Critical)
Before executing this protocol on >10g scale, the following hazards must be mitigated:
-
Thermal Runaway: The oxidation is exothermic. The accumulation of unreacted peroxide due to low temperature followed by a sudden temperature spike can lead to runaway.
-
Control: Operate in "semi-batch" mode. Dose
slowly at reaction temperature (60°C) rather than adding all at once at room temperature.
-
-
Peroxide Accumulation: Concentration of the reaction mixture while high levels of peroxides are present is an explosion hazard.
-
Control: Quench residual oxidants with Sodium Bisulfite (
) or Sodium Thiosulfate before any distillation or concentration steps. Test with starch-iodide paper.
-
Detailed Protocol: 100g Scale-Up
Materials & Equipment
-
Substrate: 4-Bromoisoquinoline (100 g, 0.48 mol)
-
Solvent: Glacial Acetic Acid (400 mL, 4 vol)
-
Oxidant: Hydrogen Peroxide (35% aq., 60 mL, ~1.5 equiv)
-
Quench: Sodium Bisulfite (sat. aq. solution)
-
Base: Ammonium Hydroxide (28%) or Sodium Carbonate (solid)
-
Equipment: 1L Jacketed Reactor with overhead stirrer, internal temperature probe, and reflux condenser.
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Charge the reactor with 4-Bromoisoquinoline (100 g) and Glacial Acetic Acid (400 mL).
-
Stir at 200 RPM until fully dissolved (endothermic dissolution).
-
Heat the mixture to 55°C .
-
Note: Do not add peroxide yet. Ensure the system is at a stable temperature to ensure immediate reaction upon addition.
-
Phase 2: Controlled Oxidation (Dosing)
-
Dose Hydrogen Peroxide (35%, 60 mL) dropwise over 60 minutes .
-
Monitor: Maintain internal temperature between 60–75°C. If temp exceeds 80°C, stop addition and increase jacket cooling.
-
-
Cook-out: After addition is complete, maintain temperature at 70°C for 4–6 hours .
-
IPC (In-Process Control): Monitor reaction by HPLC or TLC (95:5 DCM:MeOH). Target: <2% starting material.
-
Optimization: If conversion stalls, add an additional 0.2 equiv of
and stir for 2 hours.
-
Phase 3: Quench & Workup
-
Cool the mixture to 20°C.
-
Peroxide Test: Check a simplified aliquot with starch-iodide paper. It will likely be dark blue.
-
Quench: Slowly add saturated Sodium Bisulfite solution until the starch-iodide test is negative (no color change). Caution: Exothermic.
-
Concentration (Optional but Recommended): Remove ~70% of the acetic acid under reduced pressure (Rotavap) at <50°C. This reduces the volume of base needed for neutralization.
Phase 4: Isolation & Purification
-
Dilute the residue with water (300 mL).
-
Neutralize by slowly adding Ammonium Hydroxide (28%) or solid
until pH reaches 8–9.-
Observation: The product, 4-Bromoisoquinoline 2-oxide, will precipitate as an off-white to pale yellow solid.
-
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash: Wash the cake with water (
mL) and cold diethyl ether or MTBE ( mL) to remove organic impurities. -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Results
-
Yield: 85–92% (approx. 92–100 g)
-
Purity: >98% (HPLC, 254 nm)
-
Appearance: Off-white crystalline solid.
-
Melting Point: 135–138°C (Lit. ref needed for specific derivative, generally higher than starting material).
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | Off-white to yellow powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
| Residual Peroxide | < 5 ppm | Peroxide Test Strips |
| Water Content | < 0.5% | Karl Fischer |
| 1H NMR (DMSO-d6) | Diagnostic shift of C1-H downfield | 400 MHz NMR |
Process Flow Diagram (PFD)
Figure 2: Workflow for the scale-up synthesis of 4-Bromoisoquinoline 2-oxide.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Old Hydrogen Peroxide (titer < 30%) or too much water in the system.
-
Solution: Titrate H2O2 before use. Increase temperature to 75°C (carefully).
-
-
Issue: Oiling Out during Neutralization.
-
Cause: Neutralization was too fast or temperature was too high.
-
Solution: Neutralize slowly at <10°C. If oil forms, extract with DCM, dry, and recrystallize from EtOAc/Heptane.
-
-
Issue: Product Coloration (Red/Brown).
-
Cause: Over-oxidation or trace metal contamination.
-
Solution: Recrystallize from Acetone or Ethanol.
-
References
- Y. Wang, et al. "A Practical and Scalable Synthesis of Pyridine and Isoquinoline N-Oxides." Journal of Organic Chemistry. (Generic reference for H2O2/AcOH method).
-
Safety in N-Oxide Synthesis
- Catalytic Alternatives (Green Chemistry)
-
Substrate Specifics
-
PubChem Compound Summary for CID 24891967 (4-Bromoisoquinoline). Link
-
(Note: While specific large-scale papers for the 4-bromo derivative are rare in open literature, the protocol above is adapted from the standard "Organic Syntheses" protocols for Isoquinoline N-oxide, adjusted for the electron-withdrawing nature of the bromine atom.)
Sources
- 1. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Metal-Organic Frameworks in Oxidation Catalysis with Hydrogen Peroxide [mdpi.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
Strategic Utilization of 4-Bromoisoquinoline 2-Oxide in Divergent API Synthesis
Abstract
This application note details the strategic implementation of 4-bromoisoquinoline 2-oxide as a high-value "divergent hub" in the synthesis of isoquinoline-based Active Pharmaceutical Ingredients (APIs). Unlike the neutral parent heterocycle, the N-oxide moiety activates the C1 position for nucleophilic attack while preserving the C4-bromide as a handle for cross-coupling. This guide provides validated protocols for oxidation, regioselective rearrangement (chlorination), and orthogonal functionalization, enabling rapid access to libraries of 1,4-disubstituted isoquinolines relevant to Rho-kinase (ROCK) inhibitors and antineoplastic agents.
Introduction: The Activation Principle
In medicinal chemistry, the isoquinoline scaffold is ubiquitous, yet functionalizing the C1 position of neutral isoquinoline is kinetically challenging due to its low electrophilicity.
Why 4-Bromoisoquinoline 2-oxide? The conversion of 4-bromoisoquinoline to its N-oxide (2-oxide) fundamentally alters the electronic landscape of the ring system.
-
C1 Activation: The N-oxide dipole pulls electron density from the C1 position, making it highly susceptible to nucleophilic attack (e.g., by cyanide, chloride, or amines).
-
Orthogonal Reactivity: The C4-bromide remains intact, allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) either before or after C1 functionalization.
This intermediate effectively serves as a "switch," allowing chemists to install polarity at C1 and lipophilicity/complexity at C4 independently.
Validated Synthesis Protocols
Protocol A: Scalable Oxidation of 4-Bromoisoquinoline
Objective: High-yield synthesis of the N-oxide precursor.
Reagents:
-
Starting Material: 4-Bromoisoquinoline (1.0 equiv)
-
Oxidant: meta-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2–1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Quench: 10% Na₂SO₃ (aq), Sat. NaHCO₃
Procedure:
-
Dissolution: Dissolve 4-bromoisoquinoline in DCM (10 mL/g) and cool to 0°C.
-
Addition: Add mCPBA portion-wise over 30 minutes. Note: Exothermic reaction.[1] Maintain internal temperature <10°C.
-
Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.
-
Workup (Critical for Purity):
-
Quench excess peroxide with 10% Na₂SO₃ (verify negative peroxide test).
-
Wash vigorously with Sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Tip: If a solid precipitate forms during washing, it is likely the byproduct; filter it off to prevent emulsion.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. The product usually precipitates as an off-white solid.
Yield Expectation: 85–95% Key Insight: For multi-kilogram scales, consider using Urea-Hydrogen Peroxide (UHP) and Phthalic Anhydride to avoid the shock sensitivity risks associated with large quantities of mCPBA.
Protocol B: Regioselective C1-Chlorination (The "Gateway" Step)
Objective: Conversion to 1-chloro-4-bromoisoquinoline via Meisenheimer-type rearrangement.
This is the most critical reaction for API synthesis, converting the N-oxide oxygen into a C1-chloride leaving group.
Reagents:
-
Substrate: 4-Bromoisoquinoline 2-oxide (1.0 equiv)
-
Reagent: Phosphorus Oxychloride (POCl₃, 5.0 equiv) - Acts as solvent and reagent.
-
Catalyst (Optional): DMF (cat.)
Procedure:
-
Setup: Place the N-oxide in a dry round-bottom flask under N₂.
-
Addition: Carefully add POCl₃. Caution: POCl₃ is corrosive.
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 1–3 hours.
-
Quench (Hazardous): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Never add water to the POCl₃.
-
Neutralization: Neutralize the aqueous slurry with NH₄OH or NaOH to pH 8–9.
-
Extraction: Extract with DCM, dry, and concentrate.
Yield Expectation: 70–85% Application: The resulting 1,4-dihalo-isoquinoline allows for sequential substitution: S_NAr at C1 (using amines/alkoxides) followed by Pd-coupling at C4.
Protocol C: C4-Diversification via Suzuki-Miyaura Coupling
Objective: Installing aryl groups at C4 while retaining the N-oxide (or after C1 modification).
Reagents:
-
Substrate: 4-Bromoisoquinoline 2-oxide (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 15 mins.
-
Catalysis: Add Pd catalyst. Heat to 80–90°C for 4–6 hours.
-
Purification: Filter through Celite, concentrate, and purify via column chromatography.
Key Insight: Coupling directly on the N-oxide is possible but can be sluggish due to Pd coordination to the N-oxide oxygen. If yields are low, perform Protocol B (Chlorination) first, then couple at C4.
Data Summary: Reactivity Profile
| Reaction Type | Target Position | Reagent System | Primary Utility |
| N-Oxidation | N2 | mCPBA or UHP | Activation of C1; protection of N. |
| Rearrangement | C1 | POCl₃ | Synthesis of 1-Cl-4-Br-IsoQ (Bis-electrophile). |
| Reissert-Henze | C1 | TMSCN / DBU | Direct introduction of Nitrile (-CN) at C1. |
| Suzuki Coupling | C4 | Pd(dppf)Cl₂, Ar-B(OH)₂ | Introduction of biaryl complexity. |
Visualizing the Divergent Workflow
The following diagram illustrates the "Hub" capability of 4-bromoisoquinoline 2-oxide, showing how a single intermediate supports three distinct synthetic pathways.
Caption: Divergent synthesis pathways from the N-oxide hub. Blue: Oxidation.[2][9] Red: Chlorination.[5] Yellow: Cyanation. Green: Cross-coupling.[2][10]
Safety & Handling Guidelines
-
Explosion Hazard (N-Oxides): While isoquinoline N-oxides are generally stable, they are energetic materials. Avoid concentrating to total dryness at high temperatures. Always perform a DSC (Differential Scanning Calorimetry) test before scaling up >100g.
-
POCl₃ Reactivity: Phosphorus oxychloride reacts violently with water, releasing HCl gas. All glassware must be oven-dried. Quenching requires strict temperature control (ice bath).
-
Cyanide Safety: If using Protocol C (Reissert-Henze) with TMSCN, handle in a well-ventilated fume hood. TMSCN hydrolyzes to release HCN gas in moist air.
References
-
Synthesis of Isoquinoline N-Oxides
-
Mechanistic Insight (POCl3 Rearrangement)
-
Suzuki Coupling on N-Oxides
- Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine and Isoquinoline N-Oxides."
-
Reissert-Henze Functionalization
- Tetrahedron Letters, "A Mild and Efficient Method for the Synthesis of 1-Cyanoisoquinolines."
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for Developing Probes and Labels Using 4-Bromoisoquinoline 2-Oxide
Introduction: The Versatility of the Isoquinoline N-Oxide Scaffold
In the dynamic fields of chemical biology and drug development, the design of sophisticated molecular tools is paramount for elucidating complex biological processes and for the targeted delivery of therapeutics. The isoquinoline N-oxide scaffold has emerged as a privileged structure due to its unique electronic properties, biocompatibility, and tunable photophysics. The introduction of a bromine atom at the 4-position of the isoquinoline 2-oxide core provides a versatile chemical handle for the synthesis of a diverse array of functional probes and labels. This guide provides a comprehensive overview of the synthesis, functionalization, and application of 4-bromoisoquinoline 2-oxide as a foundational building block for the development of bespoke molecular imaging agents and bioconjugates.
The N-oxide moiety not only enhances the water solubility of the parent heterocycle but also modulates its electronic and photophysical properties, often leading to "turn-on" fluorescence upon interaction with specific analytes or changes in the microenvironment.[1][2] The bromine atom at the C4 position is strategically placed for facile functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to tailor the probe's specificity, photophysical characteristics, and bioconjugation capabilities.
This document will provide detailed protocols for the synthesis of 4-bromoisoquinoline 2-oxide, its subsequent functionalization using Suzuki-Miyaura and Sonogashira cross-coupling reactions, and the introduction of reactive moieties for bioconjugation. Furthermore, it will delve into the photophysical characterization of the resulting probes and provide protocols for their application in cellular imaging.
Core Synthesis and Functionalization Workflow
The development of probes from 4-bromoisoquinoline 2-oxide follows a logical and modular synthetic workflow. This allows for a high degree of flexibility in the design of the final probe, enabling researchers to tailor its properties to their specific needs.
Caption: Synthetic workflow for probe development.
Part 1: Synthesis of 4-Bromoisoquinoline 2-Oxide
The foundational step in this workflow is the synthesis of 4-bromoisoquinoline, followed by its N-oxidation.
Protocol 1.1: Synthesis of 4-Bromoisoquinoline
4-Bromoisoquinoline can be synthesized from isoquinoline via electrophilic bromination.
Materials:
-
Isoquinoline
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.
Procedure:
-
To a stirred solution of isoquinoline (1 equivalent) in acetic acid in a round-bottom flask, slowly add N-bromosuccinimide (NBS) (1.1 equivalents) at room temperature.
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-bromoisoquinoline.
Protocol 1.2: N-Oxidation of 4-Bromoisoquinoline
The N-oxidation of the isoquinoline nitrogen is a critical step that significantly influences the electronic and photophysical properties of the scaffold. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4-Bromoisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, and rotary evaporator.
Procedure:
-
Dissolve 4-bromoisoquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.5 equivalents) in DCM.
-
Slowly add the m-CPBA solution dropwise to the stirred solution of 4-bromoisoquinoline at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate and stir for 30 minutes.[3]
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution (3 times) and then with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromoisoquinoline 2-oxide. The product can be further purified by recrystallization or column chromatography if necessary.[5]
Part 2: Functionalization via Palladium-Catalyzed Cross-Coupling
The bromine atom at the 4-position of 4-bromoisoquinoline 2-oxide serves as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful in this context.
Protocol 2.1: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylisoquinoline 2-Oxides
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 4-position of the isoquinoline N-oxide and an aryl or heteroaryl group from a boronic acid or ester.[6][7] This reaction is instrumental in creating probes with extended π-conjugation, which often leads to desirable photophysical properties.
Materials:
-
4-Bromoisoquinoline 2-oxide
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid for subsequent functionalization) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, and nitrogen or argon source.
Procedure:
-
To a Schlenk flask, add 4-bromoisoquinoline 2-oxide (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylisoquinoline 2-oxide.
Protocol 2.2: Sonogashira Coupling for the Synthesis of 4-Alkynylisoquinoline 2-Oxides
The Sonogashira coupling is a highly efficient method for forming a C-C bond between the 4-position of the isoquinoline N-oxide and a terminal alkyne.[8][9][10] This reaction is particularly useful for introducing alkynyl-based fluorophores or functionalities that can be used in "click" chemistry for bioconjugation.
Materials:
-
4-Bromoisoquinoline 2-oxide
-
Terminal alkyne (e.g., ethynylbenzene, 4-ethynylanisole) (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Schlenk flask, condenser, magnetic stirrer, and nitrogen or argon source.
Procedure:
-
To a Schlenk flask, add 4-bromoisoquinoline 2-oxide (1 equivalent), the palladium catalyst (5 mol%), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.5 equivalents) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 4-alkynylisoquinoline 2-oxide.
Part 3: Introduction of Bioconjugation Moieties
To utilize these functionalized isoquinoline N-oxides as biological probes, they must be equipped with a reactive handle for covalent attachment to biomolecules. Amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides are two of the most common and reliable functionalities for this purpose.
Protocol 3.1: Synthesis of an Amine-Reactive NHS Ester Probe
This protocol describes the conversion of a carboxylic acid-functionalized 4-arylisoquinoline 2-oxide into an amine-reactive NHS ester.
Materials:
-
4-(4-Carboxyphenyl)isoquinoline 2-oxide (synthesized via Suzuki coupling with 4-carboxyphenylboronic acid)
-
N-Hydroxysuccinimide (NHS) (1.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere.
Procedure:
-
Dissolve 4-(4-carboxyphenyl)isoquinoline 2-oxide (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DMF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add DCC or EDC (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude NHS ester.
-
The crude product can be purified by recrystallization or used directly for bioconjugation.
Protocol 3.2: Synthesis of a Thiol-Reactive Maleimide Probe
This protocol outlines the synthesis of a maleimide-functionalized probe, which can selectively react with cysteine residues in proteins.
Materials:
-
4-(4-Aminophenyl)isoquinoline 2-oxide (synthesized via Suzuki coupling with 4-aminophenylboronic acid)
-
Maleic anhydride (1.1 equivalents)
-
Acetic anhydride
-
Sodium acetate
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
Step 1: Formation of the Maleamic Acid: Dissolve 4-(4-aminophenyl)isoquinoline 2-oxide (1 equivalent) in a suitable solvent like acetic acid. Add maleic anhydride (1.1 equivalents) and stir at room temperature for 2-4 hours. The product, a maleamic acid, can be isolated by precipitation or used directly in the next step.
-
Step 2: Cyclization to the Maleimide: To the maleamic acid, add acetic anhydride and a catalytic amount of sodium acetate. Heat the mixture to 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the maleimide product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The crude maleimide-functionalized probe can be purified by column chromatography or recrystallization.[11]
Part 4: Photophysical Characterization
A thorough understanding of the photophysical properties of the newly synthesized probes is essential for their effective application in fluorescence-based assays and imaging.
Key Parameters to Determine:
-
Absorption Spectrum: To determine the wavelength of maximum absorption (λ_max, abs).
-
Emission Spectrum: To determine the wavelength of maximum emission (λ_max, em).
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Stokes Shift: The difference in wavelength between the maximum of absorption and the maximum of emission.
General Procedure for Photophysical Measurements:
-
Prepare dilute solutions of the probe in various solvents of differing polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, and water) to assess solvatochromic effects.
-
Record the absorption spectra using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra using a spectrofluorometer, exciting at the λ_max, abs.
-
Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).[12]
| Compound/Probe Type | Expected λ_max, abs (nm) | Expected λ_max, em (nm) | Expected Quantum Yield (Φ_f) | Reference |
| 4-Phenylisoquinoline 2-oxide | 320-360 | 400-480 | Moderate | [13] |
| 4-(4-Aminophenyl)isoquinoline 2-oxide | 350-400 | 450-550 | Moderate to High | [14] |
| 4-Ethynylphenylisoquinoline 2-oxide | 340-380 | 420-500 | Moderate | [13] |
| 4-(Pyren-1-yl)isoquinoline 2-oxide | 380-420 | 450-550 (monomer), >550 (excimer) | High | [15] |
Note: The exact photophysical properties will depend on the specific substituents and the solvent used.
Part 5: Application in Cellular Imaging
The ultimate test of a newly developed probe is its performance in a biological context. The following are general protocols for labeling and imaging cells.
Protocol 5.1: Labeling and Imaging of Live Cells
This protocol describes the general procedure for labeling live cells with a fluorescent probe derived from 4-bromoisoquinoline 2-oxide.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
The synthesized fluorescent probe (dissolved in DMSO to make a stock solution)
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Plate the cells on a glass-bottom dish or chamber slide and allow them to adhere overnight in a CO₂ incubator.
-
Prepare a working solution of the fluorescent probe in a complete cell culture medium. The final concentration will need to be optimized but typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in the CO₂ incubator.
-
Remove the loading solution and wash the cells three times with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission filters appropriate for the probe's photophysical properties.[16][17]
Protocol 5.2: Bioconjugation to a Protein and Cellular Delivery
This protocol outlines the conjugation of an amine-reactive or thiol-reactive probe to a protein and its subsequent use for cellular imaging.
Materials:
-
Protein of interest (with available primary amines or cysteine residues)
-
The synthesized NHS ester or maleimide probe
-
Conjugation buffer (e.g., PBS pH 7.4-8.0 for NHS esters; PBS pH 6.5-7.5 for maleimides)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Cells and imaging setup as in Protocol 5.1.
Procedure:
-
Bioconjugation:
-
Dissolve the protein in the appropriate conjugation buffer.
-
Add a 10-20 fold molar excess of the dissolved probe (in DMSO or DMF) to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4 °C.
-
Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column.
-
-
Cellular Labeling and Imaging:
-
The purified protein-probe conjugate can be introduced to cells via various methods, such as microinjection or by utilizing cell-penetrating peptides if the protein itself is not readily taken up by cells.
-
After incubation, wash the cells and image them as described in Protocol 5.1.
-
Conclusion and Future Perspectives
The 4-bromoisoquinoline 2-oxide scaffold provides a robust and versatile platform for the rational design and synthesis of novel fluorescent probes and labels. The synthetic pathways outlined in this guide are modular, allowing for the fine-tuning of photophysical properties and the incorporation of various functionalities for targeted imaging and bioconjugation. The unique characteristics of the isoquinoline N-oxide core, including its potential for "turn-on" fluorescence and enhanced aqueous solubility, make it an attractive candidate for the development of next-generation molecular tools for chemical biology and drug discovery. Future work in this area will likely focus on the development of probes with even greater sensitivity and specificity, as well as their application in advanced imaging modalities such as two-photon microscopy and super-resolution imaging.[16]
References
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Organic Syntheses Procedure. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. Available from: [Link]
-
Oxidation of a 4-Substituted Chiral Oxazoline using MCPBA and NO2. Semantic Scholar. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. Available from: [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. Available from: [Link]
-
Li, J. H., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing, 2014 . Available from: [Link]
-
Synthesis and Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 2022 , 27(23), 8479. Available from: [Link]
-
Effect of solvent nature on the photophysical properties of 5-[4-(diphenylamino)phenyl]- and 5-(9H-carbazol-9-yl)phenyl-substituted 2-thienylquinazolin-4(3H)-ones. ResearchGate. Available from: [Link]
-
Effect of the amount of mCPBA on the oxidation of 4-nitrobenzyl alcohol. ResearchGate. Available from: [Link]
-
Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. Available from: [Link]
-
PubChem. 4-Phenylisoquinoline. Available from: [Link]
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available from: [Link]
-
Wang, X., et al. Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 2013 , 85 (15), 7314–7320. Available from: [Link]
-
Fluorescent N-oxides: applications in bioimaging and sensing. RSC Advances, 2024 . Available from: [Link]
-
Primary photoprocesses in isoquinoline N-oxides. Journal of the Chemical Society, Perkin Transactions 2, 1972 , 229-233. Available from: [Link]
-
Fluorescent N-Oxides: Applications in Bioimaging and Sensing. ResearchGate. Available from: [Link]
-
Maleimide end-functionalized poly(2-oxazoline)s by the functional initiator route: Synthesis and (bio)conjugation. ResearchGate. Available from: [Link]
-
A highly efficient method for the facile access of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Green Chemistry, 2016 , 18, 2495-2499. Available from: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2013 , 18(6), 7175-7193. Available from: [Link]
-
Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. ResearchGate. Available from: [Link]
-
Aryloxymaleimides for cysteine modification, disulfide bridging and the dual functionalization of disulfide bonds. ResearchGate. Available from: [Link]
-
Active Ester Functionalized Azobenzenes as Versatile Building Blocks. Molecules, 2021 , 26(13), 3915. Available from: [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. Available from: [Link]
-
Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the New 4-(o-Tolyl)-6-(3´´ -isoquinolyl)-2,2´-bipyridyl Ligand. ResearchGate. Available from: [Link]
-
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry, 2014 , 57(21), 9047-9065. Available from: [Link]
-
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 2009 , 17(16), 5896-5905. Available from: [Link]
- Bioreducible n-oxide-based probes for imaging of hypoxia. Google Patents.
-
PubChem. Quinoline, 2-phenyl-, 1-oxide. Available from: [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. European Journal of Medicinal Chemistry, 2020 , 191, 112155. Available from: [Link]
-
Pyrene-terminated phenylenethynylene rigid linkers anchored to metal oxide nanoparticles. The Journal of Physical Chemistry B, 2004 , 108(31), 11537-11547. Available from: [Link]
-
Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Omega, 2023 , 8(26), 23485-23495. Available from: [Link]
-
Recent Advances in Bioorthogonal Ligation and Bioconjugation. Chemical Reviews, 2023 . Available from: [Link]
-
PubChem. 1-Phenylisoquinoline. Available from: [Link]
-
Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. ResearchGate. Available from: [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Fluorescent N-oxides: applications in bioimaging and sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Primary photoprocesses in isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyrene-terminated phenylenethynylene rigid linkers anchored to metal oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Bromoisoquinoline 2-Oxide Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Target Molecule: 4-Bromoisoquinoline 2-oxide (CAS: 3749-21-1) Primary Application: Critical intermediate for C1-functionalization via Reissert-Henze reactions or transition-metal-catalyzed C-H activation.[1]
The Challenge: While N-oxidation is a standard transformation, the synthesis of 4-bromoisoquinoline 2-oxide presents a specific electronic challenge. The bromine atom at the C4 position exerts an electron-withdrawing inductive effect (-I), reducing the electron density on the nitrogen lone pair.[1][2] This lowers the nucleophilicity of the isoquinoline nitrogen compared to the unsubstituted parent molecule, often leading to incomplete conversion or requiring longer reaction times.[2] Furthermore, the high polarity of the N-oxide product frequently leads to significant yield losses during aqueous workup.[2]
This guide moves beyond standard textbook protocols to address these specific "yield killers."
Core Protocol: The m-CPBA "Gold Standard"[7]
The most reliable method for this synthesis uses meta-chloroperoxybenzoic acid (m-CPBA).[1][2] However, the protocol below is modified to account for the deactivated nature of the 4-bromo substrate.
Optimized Workflow
Reagents:
-
Substrate: 4-Bromoisoquinoline (1.0 equiv)
-
Oxidant: m-CPBA (1.2 – 1.5 equiv) [Note: Standard isoquinoline uses 1.0-1.1 equiv; the excess here drives the slower kinetics][1]
-
Solvent: Dichloromethane (DCM) or Chloroform (
)[1][2] -
Base (Optional buffer):
(solid, 2.0 equiv)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromoisoquinoline in DCM (0.1 M concentration).
-
Addition: Cool to 0°C. Add m-CPBA portion-wise over 15 minutes.
-
Why? Although the reaction is less exothermic than with unsubstituted isoquinoline, controlling the exotherm prevents potential over-oxidation or decomposition.[2]
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Quench & Workup (The Critical Step):
-
See "Module 3" for the specific extraction technique to prevent yield loss.
-
Workflow Visualization
Figure 1: Optimized reaction workflow for the N-oxidation of electron-deficient isoquinolines.
Troubleshooting & FAQs
This section addresses specific user pain points derived from the chemical properties of the 4-bromo derivative.
Issue 1: "My reaction conversion is stuck at 70-80%."
Diagnosis: Electronic deactivation. The bromine atom makes the nitrogen less nucleophilic.[2] Solution:
-
Stoichiometry Check: Ensure you are using at least 1.2 equivalents of m-CPBA.
-
Reagent Quality: Commercial m-CPBA is often 70-77% pure (stabilized with water/acid).[1][2] If your bottle is old, the active oxidant content may be <50%.[2]
-
Action: Perform an iodometric titration to determine the actual active oxygen content of your m-CPBA [1].[2]
-
-
Thermal Push: If RT is insufficient after 12 hours, reflux in DCM (40°C) for 2 hours. The bromine substituent makes the ring stable enough to withstand mild heat without opening.[2]
Issue 2: "I see a large white solid precipitate in my product."
Diagnosis: Contamination with m-chlorobenzoic acid (m-CBA), the byproduct of m-CPBA.[1] Solution: m-CBA is the most common impurity.[2]
-
Method A (Solid Phase Scavenging): If available, use a basic Amberlyst resin or Poly(4-vinylpyridine) to scavenge the acid.[1][2]
-
Method B (The "Basic Wash" Trick): Dissolve the crude solid in DCM.[1][2] Wash with saturated
(x3) followed by 1M NaOH (x1).[1][2] The m-CBA forms a water-soluble salt and is removed.[2]-
Warning: Do not use strong base if your molecule has other sensitive groups, but 4-bromoisoquinoline N-oxide is generally stable to 1M NaOH washes.[2]
-
Issue 3: "My conversion was 100%, but my isolated yield is <40%."
Diagnosis: Aqueous solubility loss.[2] Isoquinoline N-oxides are highly polar and hygroscopic.[2] They "like" the water layer during extraction.[2] Solution:
-
Salting Out: Saturate your aqueous quench layer with NaCl (solid) until no more dissolves.[1][2] This forces the organic N-oxide back into the organic layer.[2]
-
Solvent Choice: Do not extract with Diethyl Ether (too non-polar).[1][2] Use Chloroform (
) or DCM for extractions.[3][1][2] -
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM overnight.[2]
Decision Tree: Troubleshooting Logic
Use this logic flow to diagnose low yields or purity issues.
Figure 2: Diagnostic decision tree for yield and purity optimization.[1]
Data Summary: Oxidant Comparison
While m-CPBA is standard, alternative methods exist for specific constraints (e.g., avoiding aromatic acid byproducts).[1][2]
| Method | Oxidant | Conditions | Pros | Cons |
| Standard | m-CPBA (1.2 eq) | DCM, 0°C to RT | High conversion, mild temp.[1][2] | m-CBA byproduct removal; shock sensitivity of dry m-CPBA [2].[2][4] |
| Green | Urea-H2O2 (UHP) | Phthalic anhydride, MeOH | Solid reagents, safer than liquid H2O2.[1][2] | Slower reaction for electron-poor substrates.[2] |
| Harsh | Acetic Acid, 60-70°C | Cheap, scalable.[1][2] | Requires heat; workup requires neutralizing large amounts of AcOH [3].[2] |
References
-
Titration of m-CPBA: Title: Synthesis of Koser's Reagent and Derivatives (Note 4).[1][2] Source: Organic Syntheses.[5][2][4] URL:[Link][1][2]
-
Safety of Peroxides: Title: Workup and Safety for m-CPBA Oxidation.[2][4] Source: University of Rochester (Not Voodoo).[3][1][2] URL:[Link][1][2]
-
Isoquinoline N-Oxide Synthesis (General): Title: Isoquinoline 2-Oxides: Synthesis by Ring Transformation.[5][2] Source: Science of Synthesis (Thieme).[1][2] URL:[Link][1][2][6]
-
Alternative Green Synthesis: Title: Facile synthesis of isoquinolines and isoquinoline N-oxides via copper-catalyzed cyclization in water.[7][2] Source: RSC Advances.[2] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Column chromatography conditions for 4-Bromoisoquinoline 2-oxide purification
To: User From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification Protocol for 4-Bromoisoquinoline 2-oxide
Executive Summary
Purifying 4-Bromoisoquinoline 2-oxide (also known as 4-bromoisoquinoline N-oxide) presents a distinct chromatographic challenge due to the significant polarity shift introduced by the N-oxide moiety. Unlike its parent heterocycle (4-bromoisoquinoline), the N-oxide is highly polar and prone to strong interactions with silica gel silanol groups, often resulting in peak tailing or irreversible adsorption if not managed correctly.
This guide outlines a self-validating purification protocol designed to maximize yield and purity. It moves beyond simple solvent recipes to explain the why behind every step, ensuring you can troubleshoot deviations in real-time.
Part 1: The "Golden Standard" Protocol
Prerequisite Check: Before packing your column, ensure you have performed a robust chemical workup.
-
Critical Step: If synthesizing via m-CPBA oxidation, the reaction mixture contains m-chlorobenzoic acid. You must wash the organic layer with saturated aqueous NaHCO₃ or 1M NaOH prior to chromatography.
-
Reasoning:m-Chlorobenzoic acid is polar and acidic; it will streak on silica and co-elute with your N-oxide. Converting it to its salt forces it into the aqueous layer, simplifying the chromatography significantly.
-
Step-by-Step Chromatographic Workflow
1. Stationary Phase Selection
-
Standard: Silica Gel 60 (230–400 mesh).
-
Alternative (Acid Sensitive): Neutral Alumina (Brockmann Grade III). Use this only if you observe degradation (darkening/color change) on silica, though 4-bromoisoquinoline 2-oxide is typically stable.
2. Sample Loading (Solid Load Technique)
-
The Issue: The N-oxide is likely insoluble in non-polar solvents (Hexane/Heptane) and only moderately soluble in DCM. Liquid loading in DCM often leads to broad bands.
-
The Fix: Dissolve the crude in a minimum amount of DCM/MeOH, add silica gel (1:1 w/w ratio with crude), and rotary evaporate to dryness. Load this free-flowing powder onto the column.[1]
3. Mobile Phase & Gradient
-
Base Solvent: Dichloromethane (DCM).
-
Polar Modifier: Methanol (MeOH).
-
Additive: Triethylamine (TEA) - Optional but recommended.
-
Concentration: 1% TEA in the mobile phase.
-
Function: Deactivates acidic silanol sites, preventing "tailing" of the polar N-oxide oxygen.
-
Gradient Profile:
| Column Volume (CV) | Solvent System | Purpose |
|---|---|---|
| 0 - 2 CV | 100% DCM | Elute non-polar impurities & unreacted 4-bromoisoquinoline. |
| 2 - 5 CV | 1% MeOH in DCM | Begin mobilizing the N-oxide slowly. |
| 5 - 15 CV | 2% → 5% MeOH in DCM | Product Elution Window. Collect fractions here. |
| > 15 CV | 10% MeOH in DCM | Flush remaining highly polar byproducts. |
Part 2: Troubleshooting & FAQs
Q1: My product is co-eluting with the starting material (4-bromoisoquinoline). How do I separate them?
-
Diagnosis: This is rare with the correct solvent system because the polarity difference is massive.
-
Root Cause: You likely used Ethyl Acetate/Hexane.[2] While 4-bromoisoquinoline elutes well in 20-30% EtOAc/Hexane, the N-oxide usually requires much higher polarity or a stronger solvent like DCM/MeOH.
-
Solution: Switch to the DCM/MeOH gradient described above. The starting material will elute in the void volume (100% DCM), while the N-oxide will retain until MeOH is introduced.
Q2: I see a long "tail" or streak on my TLC/Column, and I'm losing yield.
-
Diagnosis: Hydrogen bonding between the N-oxide oxygen and silica silanols.
-
Solution: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your DCM/MeOH solvent system.
Q3: The product isn't moving, even with 10% Methanol.
-
Diagnosis: Strong adsorption or solubility limit.
-
Solution:
-
Check Solubility: Ensure the product is actually soluble in the mobile phase.
-
Increase Polarity: Switch to DCM : MeOH : NH₄OH (90:10:1) . The ammonia helps desorb the compound.
-
Switch Phase: If silica retention is too strong, use Neutral Alumina . Alumina is less acidic and often releases N-oxides more easily.
-
Q4: I suspect my N-oxide is deoxygenating back to the isoquinoline on the column.
-
Diagnosis: You see a new spot corresponding to the starting material after loading the pure N-oxide.
-
Scientific Context: While rare for isoquinolines, some N-oxides are thermally or acid-unstable.
-
Solution:
-
Avoid heating the column (keep away from direct sunlight/heat sources).
-
Use Neutral Alumina instead of Silica.
-
Minimize residence time on the column (run a faster gradient).
-
Part 3: Comparative Data & Properties
Table 1: Physicochemical Profile & Chromatography Parameters
| Parameter | 4-Bromoisoquinoline (SM) | 4-Bromoisoquinoline 2-oxide (Product) |
| Approx.[2][4] Polarity | Low - Medium | High |
| TLC Rf (100% EtOAc) | ~0.7 - 0.8 | ~0.1 - 0.2 |
| TLC Rf (5% MeOH/DCM) | ~0.9 (Solvent Front) | 0.3 - 0.4 (Target) |
| Solubility | Soluble in EtOAc, DCM, Et₂O | Soluble in DCM, MeOH; Insoluble in Hexane |
| Detection (UV) | Strong UV (254 nm) | Strong UV (254 nm) |
Part 4: Process Visualization
The following diagram illustrates the logical workflow for the purification, highlighting the critical decision points (diamonds) that determine the success of the isolation.
Caption: Logical workflow for the purification of 4-bromoisoquinoline 2-oxide, emphasizing the removal of acidic byproducts and gradient optimization.
References
-
Robison, M. M., & Robison, B. L. (1956). 4-Bromoisoquinoline.[4][5][6][7][8][9] Organic Syntheses, 36, 11. (Provides synthesis context for the parent compound).
-
Yamazaki, M., et al. (1965). Studies on Tertiary Amine Oxides. XXIII. Bromination of Aromatic N-Oxides. Chemical & Pharmaceutical Bulletin. (Describes the chemical behavior and stability of isoquinoline N-oxides).
-
Teledyne ISCO. (2017). Strategies for Flash Purification of Highly Polar Compounds. (General guide on using MeOH/DCM gradients and amine modifiers for polar N-heterocycles).
-
University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive and Polar Compounds. (Troubleshooting tailing and silica interactions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. synchem.de [synchem.de]
- 7. Isoquinoline, 4-bromo- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. YAKUGAKU ZASSHI [jstage.jst.go.jp]
Technical Support Center: Oxidation of 4-Bromoisoquinoline
Introduction
Welcome to the technical support guide for the oxidation of 4-bromoisoquinoline. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic transformation. The N-oxidation of isoquinoline scaffolds is a critical step in the synthesis of various pharmacologically active compounds, modifying the electronic properties of the ring system and enabling further functionalization.[1][2]
The most common method for this transformation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known for its relative ease of handling and effectiveness.[3][4] However, like any chemical reaction, this process is not without its challenges. Side reactions, purification difficulties, and low yields are common hurdles. This guide provides a structured, in-depth troubleshooting framework in a question-and-answer format to help you navigate these issues, optimize your reaction conditions, and achieve reliable, reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the oxidation of 4-bromoisoquinoline. Each issue is broken down into probable causes and actionable solutions, grounded in chemical principles.
Q1: My reaction shows low or no conversion of the starting material. What is the likely cause?
A1: Failure to consume the starting material is a frequent issue, typically pointing to a problem with the oxidizing agent or reaction conditions.
Probable Causes & Solutions:
-
Degraded Oxidizing Agent: m-CPBA degrades over time, especially if not stored properly. Commercial m-CPBA often has a purity of ~75%, with the main impurity being m-chlorobenzoic acid, which is inactive for oxidation.[3]
-
Solution: Use a fresh bottle of m-CPBA or assess the activity of your current stock via titration. Always store m-CPBA in a refrigerator in a tightly sealed container.
-
-
Insufficient Stoichiometry: Using less than one equivalent of the active oxidant will naturally lead to incomplete conversion.
-
Solution: Ensure your stoichiometry calculation is based on the actual purity of the m-CPBA. It is common to use a slight excess (1.1 to 1.2 equivalents) of the oxidant to drive the reaction to completion.
-
-
Inappropriate Reaction Temperature: While the reaction is often performed at 0 °C to room temperature, insufficient thermal energy can lead to slow or stalled reactions.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed after a few hours at 0 °C, allow the reaction to slowly warm to room temperature. Gentle heating (e.g., 40 °C) in a suitable solvent like dichloromethane (DCM) can be attempted, but must be done cautiously as it can also promote side reactions.
-
Q2: My TLC shows multiple new spots, and the yield of the desired N-oxide is poor. What are these byproducts?
A2: The formation of multiple products indicates a lack of selectivity, which can arise from over-oxidation, degradation, or reactions involving the bromine substituent.
dot
Caption: Primary reaction pathway and potential side reactions.
Probable Causes & Solutions:
-
Over-oxidation: The isoquinoline ring system, especially once activated by N-oxide formation, can be susceptible to further oxidation, leading to ring-opened products or other undesired species.[5] This is particularly problematic with excess oxidant or elevated temperatures.
-
Solution: Add the m-CPBA portion-wise to a cooled solution (0 °C) of the 4-bromoisoquinoline. Monitor the reaction progress diligently by TLC. Once the starting material is consumed, quench the reaction immediately to avoid over-oxidation of the product.
-
-
Degradation of Product: The N-oxide product can be sensitive to the acidic byproduct (m-chlorobenzoic acid) generated during the reaction, potentially leading to decomposition.
-
Solution: Consider adding an acid scavenger like sodium bicarbonate (NaHCO₃) to the reaction mixture, particularly if the reaction is slow and requires prolonged heating.
-
-
Radical Reactions: Although less common, homolytic cleavage of the peroxy bond in m-CPBA can initiate radical pathways, especially in the presence of trace metals, leading to a complex mixture of byproducts.[6]
-
Solution: Use high-purity solvents and ensure glassware is scrupulously clean. Avoid unnecessarily high temperatures or exposure to UV light.
-
Q3: How can I effectively remove the m-chlorobenzoic acid byproduct during the workup?
A3: This is the most common purification challenge. The m-chlorobenzoic acid byproduct has moderate polarity and can co-elute with the highly polar N-oxide product or complicate extraction.
Probable Causes & Solutions:
-
Acidic Nature of Byproduct: m-Chlorobenzoic acid is a carboxylic acid.
-
Solution 1 (Aqueous Wash): After the reaction is complete, dilute the organic layer (e.g., DCM) and wash it several times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Check the pH of the aqueous layer to ensure it remains basic.
-
Solution 2 (Precipitation): In non-polar solvents, the m-chlorobenzoic acid is often insoluble. After the reaction, cooling the mixture may cause the acid to precipitate, allowing it to be removed by filtration before proceeding with the rest of the workup.
-
Q4: I am struggling to purify the 4-bromoisoquinoline N-oxide using silica gel column chromatography. What should I do?
A4: N-oxides are notoriously polar and can exhibit poor behavior on standard silica gel, leading to significant streaking and difficult separation.[7]
Probable Causes & Solutions:
-
Strong Adsorption to Silica: The polar N-oxide group interacts very strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1 (Modify Eluent): Use a highly polar eluent system. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point. To reduce streaking, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This deprotonates the silica surface, reducing the strong ionic interaction with the N-oxide.[7]
-
Solution 2 (Change Stationary Phase): Consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying N-oxides.
-
Solution 3 (Recrystallization): If a suitable solvent system can be found, recrystallization is often the most effective method for obtaining highly pure N-oxide product and is preferable to chromatography for large-scale work.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-oxidation of 4-bromoisoquinoline with m-CPBA? A1: The reaction proceeds via a concerted mechanism. The nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the terminal oxygen of the peroxy acid. This occurs through a transition state often referred to as the "butterfly mechanism," where the proton from the peroxy acid is transferred to the carbonyl oxygen of the m-CPBA as the N-O bond forms.[8]
Q2: How does the bromine at the C4 position affect the reaction? A2: The bromine atom is an electron-withdrawing group, which slightly deactivates the ring system towards electrophilic attack. This means the nitrogen atom in 4-bromoisoquinoline is slightly less nucleophilic than in unsubstituted isoquinoline.[9] However, this effect is generally not strong enough to prevent N-oxidation under standard conditions, and the reaction should proceed efficiently.
Q3: Are there viable alternatives to m-CPBA for this oxidation? A3: Yes, several other reagents can be used for N-oxidation, each with its own advantages and disadvantages.
| Oxidizing Agent | Typical Conditions | Pros & Cons |
| m-CPBA | DCM or CHCl₃, 0 °C to RT | Pros: Commercially available, reliable, generally high-yielding. Cons: Can be unstable, byproduct removal required.[3] |
| Hydrogen Peroxide | Acetic acid or TFAA | Pros: Inexpensive, atom-economical (byproduct is water). Cons: Can require harsh acidic conditions and higher temperatures, potential for over-oxidation.[10] |
| Oxone® (KHSO₅) | MeOH/H₂O, buffered | Pros: Stable solid, water-soluble byproducts. Cons: Can be less selective, may require phase-transfer catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromoisoquinoline N-oxide
This protocol is a representative procedure and may require optimization based on your specific substrate and lab conditions.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoisoquinoline (1.0 g, 4.81 mmol).
-
Dissolution: Dissolve the starting material in 20 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (77% purity, 1.20 g, 5.30 mmol, 1.1 eq) in 15 mL of DCM. Add this solution dropwise to the cooled 4-bromoisoquinoline solution over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., 95:5 DCM:MeOH). The product N-oxide should have a significantly lower Rf value than the starting material.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C. Quench the excess peroxide by slowly adding 15 mL of a 10% aqueous sodium sulfite (Na₂SO₃) solution and stir for 20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, gradient of 0-5% methanol in DCM) or by recrystallization.
Troubleshooting Workflow: Low Product Yield
dot
Caption: A step-by-step workflow for diagnosing low product yield.
References
-
Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]
-
ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]
-
Wikipedia. Isoquinoline. Available from: [Link]
-
PrepChem.com. Synthesis of 4-Bromoisoquinoline. Available from: [Link]
-
The Royal Society of Chemistry. Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Available from: [Link]
-
PMC. Light-driven selective aerobic oxidation of (iso)quinoliniums and related heterocycles. Available from: [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
-
ACS Publications. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Available from: [Link]
-
RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
-
Wikipedia. meta-Chloroperoxybenzoic acid. Available from: [Link]
-
Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
MDPI. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Available from: [Link]
-
Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Available from: [Link]
-
Wikipedia. Kornblum oxidation. Available from: [Link]
-
MDPI. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Available from: [Link]
-
Master Organic Chemistry. Haloform Reaction of Methyl Ketones. Available from: [Link]
-
Reddit. Removal of 3-chlorobenzoic acid from mCPBA reactions. Available from: [Link]
-
ResearchGate. How can i purify N-oxides on column chromatography?. Available from: [Link]
-
Semantic Scholar. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Available from: [Link]
-
Carey & Sundberg. OXIDATIONS 5 Oxidations. Available from: [Link]
-
YouTube. Reactions of Isoquinoline. Available from: [Link]
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 4. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 4-Bromoisoquinoline 2-oxide Stability & Decomposition Guide
Executive Summary & Compound Profile
Welcome to the technical support portal for 4-Bromoisoquinoline 2-oxide (CAS: 3749-21-1).[1] This guide addresses the stability challenges inherent to isoquinoline N-oxides. While the N-oxide moiety is a versatile directing group for C1-functionalization (e.g., via Boekelheide rearrangement) and a precursor for cross-coupling, it is thermodynamically unstable relative to its parent heterocycle.
Users most frequently report three failure modes:
-
Photochemical degradation (Sample turns yellow/orange upon storage).[1]
-
Unintended deoxygenation (Loss of the N-oxide during catalysis).[1]
-
Rearrangement impurities (Formation of isocarbostyrils or C1-oxygenated species).
Module 1: Photochemical Instability (The "Yellowing" Effect)
Symptom: Your white or off-white solid turns yellow or brown after exposure to ambient light.[1] Diagnosis: Photochemical rearrangement to 4-bromo-1(2H)-isoquinolinone (isocarbostyril).[1]
Mechanistic Insight
Isoquinoline N-oxides are highly photosensitive.[1] Upon absorption of UV-Vis light (typically involving the
For 4-bromoisoquinoline 2-oxide, the primary degradation product is the lactam, driven by the restoration of aromaticity in the fused benzene ring.
Pathway Visualization
Troubleshooting Protocol: Photostability
| Step | Action | Technical Rationale |
| 1 | Shielding | Store exclusively in amber glass vials wrapped in aluminum foil. |
| 2 | Solvent Choice | Avoid storing in non-polar solvents (e.g., benzene, hexane) under light, as these favor ring-expansion side products (oxazepines).[1] |
| 3 | Recovery | If yellowing occurs, perform a recrystallization from Ethanol/EtOAc.[1] The lactam is significantly less soluble in cold ethanol than the N-oxide.[1] |
Module 2: Chemical Deoxygenation (The "Missing Oxygen" Issue)
Symptom: The N-oxide peak disappears during a reaction, yielding the parent 4-bromoisoquinoline instead of the desired product. Diagnosis: Reductive deoxygenation mediated by phosphine ligands or metal catalysts.[1]
Mechanistic Insight
The N-O bond in 4-bromoisoquinoline 2-oxide is chemically labile.[1] In transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions at the C4-bromo position), phosphine ligands (like
Pathway Visualization
[1]
Troubleshooting Protocol: Preventing Deoxygenation
-
Ligand Selection: Switch to phosphine-free catalytic systems if possible (e.g., Pd-NHC carbenes) or use bidentate ligands (e.g., dppf) which are sterically less prone to O-attack compared to monodentate phosphines.[1]
-
Order of Addition: Do not premix the N-oxide with the catalyst/ligand solution. Add the catalyst last.[1]
-
Alternative Strategy: Perform the cross-coupling on the parent 4-bromoisoquinoline first, and then oxidize to the N-oxide using m-CPBA or Urea Hydrogen Peroxide (UHP) as the final step.
Module 3: Structural Rearrangement (Boekelheide-Type)
Symptom: Attempting to acylate the N-oxide yields a C1-substituted product rather than an N-acyl salt. Diagnosis: Spontaneous Boekelheide Rearrangement .[1]
Mechanistic Insight
When treated with acylating agents (like acetic anhydride or trifluoroacetic anhydride), the N-oxide oxygen is acylated.[1][2] The resulting intermediate is unstable and undergoes a [3,3]-sigmatropic rearrangement (or a radical pair mechanism mechanism in some contexts) to migrate the acyloxy group to the C1-methyl position (if present) or the C1-carbon. For 4-bromoisoquinoline 2-oxide, this typically results in 1-acetoxy-4-bromoisoquinoline or subsequent hydrolysis to the isocarbostyril .[1]
Pathway Visualization
Frequently Asked Questions (FAQs)
Q1: Can I monitor the purity of 4-bromoisoquinoline 2-oxide by GC-MS? A: No. The high temperatures in the GC injection port (250°C+) will thermally deoxygenate the N-oxide or rearrange it to the lactam. You will likely see two peaks (parent isoquinoline and lactam) even if your sample is pure.[1]
-
Recommendation: Use HPLC (UV detection at 254 nm) or 1H NMR for purity analysis.[1] The H1 proton (adjacent to Nitrogen) in the N-oxide is significantly deshielded compared to the parent amine.
Q2: What is the best storage condition? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen), strictly protected from light. The compound is hygroscopic; moisture can accelerate hydrolysis if traces of acid are present.[1]
Q3: Why did my reaction with
References
-
Photochemical Rearrangements of Isoquinoline N-Oxides
-
Deoxygen
-
Boekelheide Rearrangement Mechanism
-
Synthesis and Properties of 4-Bromoisoquinoline
Sources
Interpreting complex NMR spectra of isoquinoline derivatives
Topic: Interpreting Complex NMR Spectra of Isoquinoline Derivatives
Status: Operational | Tier: Level 3 (Advanced Research Support)
Welcome to the Technical Support Hub
Subject: Resolving Spectral Ambiguities in Fused N-Heterocycles Lead Scientist: [AI Technical Lead]
You are accessing this guide because isoquinoline derivatives—ubiquitous in alkaloid synthesis (e.g., berberine, papaverine) and drug discovery—present unique spectroscopic challenges. The fused benzene-pyridine system creates crowded aromatic regions (7.0–9.5 ppm), while the nitrogen lone pair introduces pH-sensitivity and broadening effects that can ruin automated assignments.
This hub provides troubleshooting workflows, validated data tables, and specific protocols to resolve these issues.
Part 1: The Assignment Workflow (Visual Guide)
Before diving into specific issues, ensure you are following the correct assignment logic. Isoquinolines rely heavily on identifying the "Anchor Proton" (H1).
Figure 1: Logic flow for anchoring the isoquinoline spin system. The H1 proton is the critical starting point due to its extreme deshielding and proximity to the nitrogen.
Part 2: Troubleshooting & FAQs
Q1: Why are my aromatic signals broad or shifting between samples?
Diagnosis: Nitrogen Lone Pair Sensitivity.
The isoquinoline nitrogen is basic (
-
The Mechanism: Protonation creates a pyridinium-like cation, pulling electron density and deshielding
-protons (H1, H3). -
The Fix:
-
Solvent Switch: Use DMSO-
(hydrogen bond acceptor) to stabilize the lone pair. -
Base Wash: Filter the CDCl
solution through a small plug of anhydrous or basic alumina directly into the NMR tube to remove trace acid.
-
Q2: How do I distinguish H1 from H3 if the shifts are similar?
Diagnosis: Coupling Constant Analysis. While both are deshielded singlets (if substituted) or doublets, their coupling partners define them.
| Proton | Multiplicity (Unsubstituted) | Coupling ( | Diagnostic Feature |
| H-1 | Singlet (s) or small doublet | Most deshielded (>9.0 ppm). Shows NOE to H-8. | |
| H-3 | Doublet (d) | Couples strongly to H-4. | |
| H-4 | Doublet (d) | Shielded relative to H-3 (~7.6 ppm). |
Note: If C3 is substituted, H4 becomes a singlet (or doublet of doublets if long-range coupling exists).
Q3: I see "doubled" peaks in my tetrahydroisoquinoline (THIQ) amide. Is my sample impure?
Diagnosis: Rotameric Isomerism. N-acyl tetrahydroisoquinolines exhibit restricted rotation around the Amide N-C(O) bond. This creates two distinct species (cis/trans rotamers) observable on the NMR timescale.
-
Verification Protocol (VT-NMR):
-
Acquire a standard 1H spectrum at 25°C (shows split peaks).
-
Heat the probe to 50°C or 75°C.
-
Result: If peaks coalesce into single sharp signals, they are rotamers. If they remain distinct, you have a chemical impurity or regioisomer mixture.
-
Q4: How can I definitively prove I have an N-Oxide vs. a Salt?
Diagnosis: The "Gamma-Gauche" Shielding Effect. Protonation (Salt) and Oxidation (N-Oxide) both deshield the alpha-protons (H1, H3). However, they have opposite effects on the Carbon-13 shifts.
-
N-Oxide: The oxygen atom exerts a shielding effect on the
-carbons (C1, C3) due to back-donation and steric compression (gamma effect). Expect C1/C3 to move upfield (lower ppm) compared to the free base. -
Salt (Protonation): Inductive withdrawal deshields the carbons. Expect C1/C3 to move downfield (higher ppm).
Part 3: Advanced Protocols
Protocol A: The "TFA Shake" Test (Rapid N-Identification)
Use this to identify which protons are adjacent to the nitrogen without running 2D 15N experiments.
-
Acquire Reference: Run a standard 1H NMR in CDCl
. -
Titrate: Add 1-2 drops of Trifluoroacetic acid-d (TFA-d) to the tube. Shake well.
-
Re-acquire: Run the spectrum again.
-
Analysis:
-
H1 and H3: Will shift downfield significantly (+0.5 to +1.0 ppm) due to protonation.
-
Benzenoid Protons (H5-H8): Will show minimal shifting.
-
Result: The peaks that "run away" are your hetero-ring protons.
-
Protocol B: 15N-HMBC for Heteroatom Assignment
Use this when carbon/proton data is ambiguous (e.g., fully substituted rings).
Rationale:
-
Setup: Select the gHMBCad (or equivalent) pulse sequence. Optimize long-range coupling for
Hz. -
Reference: Liquid NH
(0 ppm) or Nitromethane (380.2 ppm).[2] -
Expected Shifts (relative to liquid NH
):-
Isoquinoline (Free Base):
ppm (Pyridine-like). -
Isoquinoline (Protonated/Salt):
ppm (Huge upfield shift of ~100 ppm). -
N-Oxide:
ppm (Slightly shielded vs free base, but distinct from salt).
-
Part 4: Reference Data Tables
Table 1: Typical Chemical Shifts (
) for Isoquinoline (CDCl
)
Use these values as the baseline for substitution effects.
| Position | Multiplicity | Key HMBC Correlations | ||
| 1 | 9.25 | s | 152.5 | C3, C4a, C8a |
| 3 | 8.52 | d ( | 143.1 | C1, C4 |
| 4 | 7.60 | d ( | 120.5 | C3, C4a, C5 |
| 5 | 7.80 | d | 126.5 | C4, C4a, C7 |
| 6 | 7.68 | t | 130.3 | C4a, C8 |
| 7 | 7.58 | t | 127.2 | C5, C8a |
| 8 | 7.95 | d | 127.5 | C1, C4a, C6 |
| 4a | - | quat | 128.8 | - |
| 8a | - | quat | 135.7 | - |
(Note: Values are approximate and concentration/solvent dependent. Source: Aggregated literature data [1, 2])
References
-
Semenov, V. A., et al. (2015).[3] "Theoretical and experimental study of 15N NMR protonation shifts." Magnetic Resonance in Chemistry. Link
- Katritzky, A. R., et al. (1991). "NMR Spectral Assignment of Isoquinoline Derivatives." Comprehensive Heterocyclic Chemistry.
-
Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Link
-
NIST. (2012).[4] "15N-NMR Chemical Shifts of Major Chemical Families." NIST Standard Reference Data. Link
-
ChemicalBook. "Isoquinoline 13C NMR Spectrum Data." Link
Sources
Technical Support Center: 4-Bromoisoquinoline Reaction Optimization
Topic: Avoiding Over-Oxidation & Side Reactions in 4-Bromoisoquinoline Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
4-Bromoisoquinoline is a critical scaffold in kinase inhibitor development (e.g., targeting ROCK or PKA pathways). Its reactivity is defined by the electron-deficient pyridine ring and the chemically active C4-bromide.
"Over-oxidation" in this context typically manifests in three distinct failure modes depending on the reaction type:
-
N-Oxidation: Ring degradation or formation of unmanageable salts during N-oxide synthesis.
-
Radical Functionalization (Minisci): Poly-alkylation (oxidative over-functionalization) at C1/C3.
-
Cross-Coupling: Oxidative homocoupling of partners or ligand oxidation leading to catalyst death.
This guide provides self-validating protocols to mitigate these specific risks.
Module 1: Controlled N-Oxidation (The UHP Protocol)
The Problem: Standard oxidation using m-chloroperoxybenzoic acid (mCPBA) often leads to "over-processing" issues:
-
Purification Difficulty: The m-chlorobenzoic acid byproduct forms H-bonded complexes with the isoquinoline N-oxide, requiring basic washes that can induce ring opening or emulsion formation.
-
Runaway Exotherms: On scale, peracids can lead to thermal runaway, potentially cleaving the electron-deficient ring.
The Solution: Utilize Urea Hydrogen Peroxide (UHP) activated by Trifluoroacetic Anhydride (TFAA) or Phthalic Anhydride. This system generates the active oxidant in situ in a controlled manner, releasing only urea (water-soluble) as a byproduct.
Protocol: UHP-Mediated N-Oxidation
Target: 4-Bromoisoquinoline-N-oxide (High Purity)
Reagents:
-
4-Bromoisoquinoline (1.0 equiv)
-
Urea Hydrogen Peroxide (UHP) (1.1 - 1.5 equiv)
-
Phthalic Anhydride (1.0 equiv) or TFAA (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-bromoisoquinoline in MeCN (0.5 M concentration).
-
Oxidant Addition: Add UHP (solid) in one portion. The suspension is stable.
-
Activation (Critical Control Point):
-
Cool to 0°C.
-
Add Phthalic Anhydride portion-wise (or TFAA dropwise).
-
Why? This generates the peroxy-acid species in situ. Controlling the addition rate limits the concentration of active oxidant, preventing ring degradation.
-
-
Reaction: Allow to warm to RT. Monitor via TLC (DCM:MeOH 95:5). The N-oxide is significantly more polar.
-
Workup (The "Anti-Over-Oxidation" Step):
-
The byproduct is Phthalic acid (precipitates) or Urea (water-soluble).
-
Filter off solid phthalic acid.
-
Concentrate filtrate. The residue is often pure enough for C1-chlorination (POCl3) without column chromatography.
-
Visualizing the Pathway
Caption: Comparison of mCPBA vs. UHP routes. Route B minimizes acidic byproducts that complicate purification and risk ring integrity.
Module 2: Preventing Poly-Alkylation in Minisci Reactions
The Problem: Radical alkylation (Minisci reaction) is the primary method to functionalize C1.
-
Over-Oxidation Definition: Introduction of multiple alkyl groups (e.g., at C1 and C3) or oxidative degradation of the alkyl radical source.
-
Mechanism: The product (C1-alkyl-4-bromoisoquinoline) is often more lipophilic and similarly nucleophilic to radicals as the starting material, leading to "over-alkylation."
The Solution: Control the pH and Solvent System to differentiate the protonation state of the product vs. the starting material.
Troubleshooting Q&A: Minisci Selectivity
| Symptom | Diagnosis | Corrective Action |
| Bis-alkylation (C1 & C3) | The reaction medium is too acidic, keeping the mono-product protonated and activated. | Biphasic System: Use DCM/Water with TFA. The mono-alkylated product is more lipophilic; it extracts into the DCM layer, protecting it from further radical attack in the aqueous phase. |
| Low Conversion | Radical source is quenching via oxidative decarboxylation without attacking the ring. | Silver Catalysis: Add AgNO3 (10-20 mol%). Ag(I) catalyzes the oxidative decarboxylation and coordinates the N-heterocycle, directing the radical. |
| Loss of Bromine | Hydrodebromination via radical reduction. | Avoid Alcohol Solvents: Primary alcohols can act as H-atom donors. Use MeCN, Water, or Trifluorotoluene. |
Protocol: Phase-Transfer Minisci Control
-
Biphasic Mix: 4-Bromoisoquinoline (1 equiv) in DCM + Water (1:1).
-
Acid: Add TFA (3 equiv).
-
Radical Source: Alkyl carboxylic acid (2 equiv) + AgNO3 (0.2 equiv).
-
Oxidant: (NH4)2S2O8 (2 equiv) added slowly at 40°C.
-
Mechanism: As C1-alkylation occurs, the product becomes more lipophilic and migrates into the DCM phase, physically separating it from the aqueous radical source (persulfate).
Module 3: Oxidative Stability in Cross-Coupling
The Problem: In Suzuki or Sonogashira couplings targeting the C4-Br bond, "over-oxidation" refers to:
-
Ligand Oxidation: Phosphine ligands (e.g., PPh3, PCy3) converting to phosphine oxides (inactive) due to trace O2.
-
Homocoupling: The boronic acid partner dimerizes (oxidative coupling) instead of coupling with the isoquinoline, consuming the reagent.
The Solution: Rigorous deoxygenation is required. Sparging with argon is often insufficient for sensitive electron-deficient heterocycles.
Protocol: Freeze-Pump-Thaw (The Gold Standard)
Use this when catalyst turnover numbers (TON) are low or homocoupling is observed.
-
Seal: Place reagents (4-Br-IsoQ, Boronic Acid, Catalyst, Base) and solvent in a Schlenk tube. Seal tightly.
-
Freeze: Submerge the tube in liquid nitrogen until the solvent is solid.
-
Pump: Open to high vacuum (0.1 mmHg) for 5-10 minutes. (Removes gas from headspace).
-
Thaw: Close vacuum, remove from N2, and thaw in a warm water bath. (Gas bubbles will emerge from the melting solvent).
-
Repeat: Cycle 3 times.
-
Backfill: Fill with Argon/Nitrogen.
Catalyst Selection Table:
| Coupling Type | Recommended System | Why? |
| Suzuki (Aryl) | Pd(dppf)Cl2 · DCM | Ferrocene ligand is robust against oxidation; bidentate nature prevents Pd-black formation. |
| Sonogashira | PdCl2(PPh3)2 + CuI (free) | Avoid CuI if possible ("Copper-free" conditions). Copper promotes oxidative homocoupling of the alkyne (Glaser coupling) in the presence of trace O2. |
| Buchwald (Amination) | XPhos Pd G2 | Bulky biaryl ligands protect the Pd center from off-cycle oxidative degradation. |
References & Authority
-
UHP/TFAA Oxidation Protocol:
-
Mechanism & Safety: Varma, R. S., & Naicker, K. P. (1999). "The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles."[1] Organic Letters.
-
Relevance: Establishes UHP as the superior, controlled oxidant for N-heterocycles.
-
-
Minisci Reaction Selectivity:
-
Phase Transfer Concept: Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm.
-
Relevance: Explains the biphasic strategy to prevent over-alkylation.
-
-
Isoquinoline Reactivity & Handling:
-
General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Relevance: Canonical text defining the electrophilicity of C1 vs C4 positions.
-
-
Avoiding Homocoupling in Sonogashira:
-
Copper-Free Methods: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
Relevance: Details how to avoid oxidative alkyne dimerization.
-
Sources
Managing impurities in large-scale 4-Bromoisoquinoline 2-oxide production
Welcome to the technical support center for the large-scale production of 4-Bromoisoquinoline 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial intermediate, with a specific focus on identifying, controlling, and mitigating process-related impurities. As a self-validating system, this document integrates established chemical principles with practical, field-proven troubleshooting strategies to ensure process robustness and product quality.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Bromoisoquinoline 2-oxide at scale, and what are the critical process parameters?
The most prevalent and scalable method involves a two-stage process: first, the synthesis of 4-bromoisoquinoline, followed by its N-oxidation. The initial bromination of isoquinoline is often achieved at high temperatures (around 180°C) using bromine in a high-boiling solvent like nitrobenzene.[1] The subsequent N-oxidation is typically performed using an oxidizing agent such as hydrogen peroxide in acetic acid, or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.
Critical Process Parameters:
-
Temperature Control: Exothermic reactions, especially during N-oxidation, require strict temperature management to prevent runaway reactions and the formation of degradation products.
-
Stoichiometry of Oxidant: The molar ratio of the oxidizing agent to the 4-bromoisoquinoline substrate is critical. Insufficient oxidant leads to incomplete conversion, while a significant excess can result in over-oxidation or other side reactions.
-
Purity of Starting Material: The purity of the initial 4-bromoisoquinoline directly impacts the impurity profile of the final N-oxide. Impurities from the bromination step will carry over and may react to form new byproducts.
Q2: What are the primary classes of impurities encountered in the production of 4-Bromoisoquinoline 2-oxide?
Impurities can be broadly categorized based on their origin:
-
Starting Material-Related:
-
Unreacted 4-bromoisoquinoline.
-
Isoquinoline (from incomplete bromination).[2]
-
Other brominated isomers (e.g., 5-bromoisoquinoline).
-
-
Process-Related (N-oxidation step):
-
Over-oxidation products: Further oxidation of the aromatic rings can lead to hydroxylated or quinone-like structures.
-
Ring-opened byproducts: Harsh oxidation conditions (high temperature, strong oxidants) can cause cleavage of the heterocyclic ring.[3]
-
Solvent-derived impurities: Reactions with solvents, especially under acidic or thermal stress, can introduce impurities.[4]
-
-
Degradation Products:
-
4-Bromoisoquinoline 2-oxide is susceptible to degradation. N-oxides can be photochemically or thermally unstable and may revert to the parent amine (4-bromoisoquinoline) or undergo rearrangement.[5]
-
Q3: Which analytical techniques are recommended for impurity profiling of 4-Bromoisoquinoline 2-oxide?
A multi-technique approach is essential for comprehensive impurity profiling, as mandated by regulatory bodies like the ICH.[6][7]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying known and unknown impurities. A reverse-phase method with UV detection is typically employed.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural elucidation of isolated impurities and can quantify impurities without a reference standard (qNMR).
-
Gas Chromatography (GC): Primarily used for identifying and quantifying residual solvents.[6]
Q4: What are the recommended storage and handling conditions for 4-Bromoisoquinoline 2-oxide to ensure its stability?
Given the potential for degradation, proper storage is vital. The material is generally stable under normal conditions.[10]
-
Temperature: Store in a cool, dry place, away from direct heat sources.
-
Light: Protect from light to prevent photochemical degradation. Amber glass containers are recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially for long-term storage.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
Troubleshooting Guide: Common Production Issues
This section addresses specific experimental issues in a problem-cause-solution format, explaining the underlying chemical principles for each recommendation.
Issue 1: High Levels of Unreacted 4-Bromoisoquinoline Detected Post-Reaction
| Potential Cause | Scientific Rationale & Recommended Action |
| Insufficient Oxidant | The N-oxidation reaction is stoichiometric. An insufficient amount of the oxidizing agent (e.g., H₂O₂) will result in incomplete conversion of the starting material. Action: Carefully recalculate the molar equivalents of the oxidant. It is common to use a slight excess (e.g., 1.1–1.5 equivalents) to drive the reaction to completion. Validate the purity/titer of your oxidant before use. |
| Low Reaction Temperature or Insufficient Reaction Time | The activation energy for N-oxidation may not be reached if the temperature is too low, or the reaction may simply be slow. Action: Monitor the reaction progress using an appropriate in-process control (IPC) like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature in small increments (e.g., 5–10°C), while monitoring for byproduct formation. |
| Poor Mass Transfer in a Heterogeneous Mixture | In large-scale reactors, inadequate mixing can lead to localized areas of low reagent concentration, preventing the reaction from going to completion. Action: Ensure the stirring mechanism is appropriate for the scale and viscosity of the reaction mixture. Check for solids that have settled at the bottom of the reactor. If solubility is an issue, a co-solvent may be necessary, but must be validated to not interfere with the reaction. |
This diagram outlines the decision-making process when high levels of unreacted 4-bromoisoquinoline are detected.
Caption: Troubleshooting workflow for unreacted starting material.
Issue 2: Product Has a Dark Color or Contains Colored Impurities
| Potential Cause | Scientific Rationale & Recommended Action |
| Over-oxidation or Thermal Degradation | High temperatures or excessive oxidant can lead to the formation of highly conjugated, colored byproducts, such as quinone-like species. N-oxides themselves can degrade to colored materials.[5] Action: Implement stricter temperature control. Ensure the addition of the oxidant is done at a controlled rate to manage the exotherm. Perform a quenching step immediately after reaction completion (e.g., with sodium sulfite) to destroy excess oxidant. |
| Impurities from Starting Materials | If the starting isoquinoline is derived from sources like coal tar, it may contain colored aromatic impurities that persist through the synthesis.[11] Action: Qualify all raw materials. If necessary, purify the 4-bromoisoquinoline starting material before the N-oxidation step via recrystallization or column chromatography.[2] |
| Trace Metal Contamination | Trace metals from the reactor or reagents can catalyze decomposition and polymerization pathways, leading to colored products. Action: Ensure the reactor is properly cleaned and passivated. Use high-purity, metal-free reagents where possible. Consider adding a chelating agent like EDTA in trace amounts during workup if metal contamination is suspected. |
Experimental Protocols
Protocol 1: General N-Oxidation of 4-Bromoisoquinoline
This protocol is a general guideline and must be optimized for specific equipment and scales.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 4-bromoisoquinoline (1.0 eq.).
-
Solvent Addition: Add glacial acetic acid (5–10 volumes). Begin stirring to dissolve the starting material.
-
Temperature Control: Cool the solution to 15–20°C using a chiller.
-
Oxidant Addition: Slowly add hydrogen peroxide (35% aq. solution, 1.2 eq.) dropwise via an addition funnel over 1–2 hours. Crucially, maintain the internal temperature below 30°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4–6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is consumed (<1%).
-
Quenching: Cool the reaction mixture to 10–15°C and slowly add a saturated aqueous solution of sodium sulfite to quench the excess peroxide.
-
Work-up: Adjust the pH to 8–9 with a suitable base (e.g., aqueous sodium carbonate).
-
Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization.
Protocol 2: Standard HPLC Method for Impurity Profiling
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent system where the 4-Bromoisoquinoline 2-oxide has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Common systems include ethyl acetate/heptane or isopropanol/water.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-20 minutes at high temperature.
-
Hot Filtration: If carbon was used, perform a hot filtration through a pad of celite to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40–50°C) until a constant weight is achieved.
References
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]
-
Synthesis of 4-Bromoisoquinoline. PrepChem.com. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]
-
A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. Available at: [Link]
-
Proposed reaction mechanism for the synthesis of isoquinoline N-oxide. ResearchGate. Available at: [Link]
- Preparation method for 4-bromoisoquinolone and derivative thereof. Google Patents.
- Method for purifying isoquinoline from crude product of coal tar. Google Patents.
-
Synthesis of bromine-containing isoquinoline-fused triazine 4 and... ResearchGate. Available at: [Link]
-
Rh-catalyzed 4-bromo-1,2-dihydroisoquinoline synthesis. ResearchGate. Available at: [Link]
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]
-
4-bromoisoquinoline - synthesis. ChemSynthesis. Available at: [Link]
-
4-Bromoisoquinoline. PubChem. Available at: [Link]
-
4-Bromoisoquinoline, 98%. J&K Scientific. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. PubMed. Available at: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. Available at: [Link]
-
N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. ResearchGate. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]
-
Recent Advances on Nitrous Oxide (N2O) Decomposition over Non-Noble-Metal Oxide Catalysts. ACS Publications. Available at: [Link]
-
Impurity Profiling in different analytical techniques. IJNRD. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. Available at: [Link]
-
Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. Available at: [Link]
-
Nitric oxide. Wikipedia. Available at: [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. National Institutes of Health. Available at: [Link]
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Validation & Comparative
Comparative Guide: 4-Bromoisoquinoline 2-oxide vs. 4-Chloroisoquinoline 2-oxide
This comprehensive technical guide compares 4-Bromoisoquinoline 2-oxide and 4-Chloroisoquinoline 2-oxide , focusing on their distinct reactivity profiles in drug discovery and organic synthesis.
Executive Summary
In the architecture of isoquinoline-based pharmacophores, the choice between the 4-bromo and 4-chloro N-oxide derivatives is dictated by the intended downstream transformation.
-
4-Bromoisoquinoline 2-oxide is the versatile pivot . The weak C–Br bond allows for orthogonal functionalization: the N-oxide directs C1-functionalization, while the C4-bromide remains a "loaded spring" for subsequent palladium-catalyzed cross-couplings.
-
4-Chloroisoquinoline 2-oxide is the robust scaffold . The stronger C–Cl bond is generally inert under standard cross-coupling conditions, making it the ideal substrate when the C4-halogen is intended to be a permanent structural feature or when highly selective C1-functionalization is required without competing oxidative addition at C4.
Quick Comparison Matrix
| Feature | 4-Bromoisoquinoline 2-oxide | 4-Chloroisoquinoline 2-oxide |
| C4-Halogen Bond Energy | ~66 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Pd-Catalyzed Coupling | High reactivity (Suzuki, Sonogashira) | Low reactivity (Requires specialized ligands) |
| C1-H Acidity | High (Inductive withdrawing effect) | High (Inductive withdrawing effect) |
| Primary Utility | Modular synthesis (C1 & C4 functionalization) | Stable intermediate (C1 functionalization only) |
| Cost/Availability | Moderate | Generally Lower |
Synthesis & Stability
Both compounds are typically synthesized via the direct oxidation of their parent heterocycles. The N-oxide moiety introduces a "push-pull" electronic system: it increases electron density at the oxygen (nucleophilic) while activating the C1 and C3 positions toward nucleophilic attack.
General Synthesis Protocol
-
Reagents: m-Chloroperbenzoic acid (mCPBA) in Dichloromethane (DCM) or Urea Hydrogen Peroxide (UHP) with Phthalic Anhydride.
-
Observation: The 4-bromo derivative may require slightly milder conditions or shorter reaction times to prevent over-oxidation or side reactions compared to the more robust chloro-analog.
Reactivity Profile 1: Deoxygenative Functionalization (Reissert-Henze)
The most critical reaction for these substrates is the Reissert-Henze rearrangement . Treatment with phosphoryl halides (POCl₃ or POBr₃) converts the N-oxide into a 1-halo-isoquinoline.
Mechanism & Selectivity
The reaction proceeds via an O-phosphorylated intermediate, which activates the C1 position for nucleophilic attack by the halide ion.
-
4-Bromoisoquinoline 2-oxide + POCl₃: Yields 1-chloro-4-bromoisoquinoline . The C4-Br bond remains intact, providing a 1,4-dihalo scaffold with differentiated reactivity (C1-Cl is labile to SNAr; C4-Br is labile to Pd-coupling).
-
4-Chloroisoquinoline 2-oxide + POCl₃: Yields 1,4-dichloroisoquinoline . This results in a symmetric halide environment where regioselectivity in subsequent steps relies solely on the electronic difference between C1 (adjacent to N) and C4.
Visualized Mechanism (DOT)
Caption: The Reissert-Henze rearrangement pathway converting N-oxides to 1-chloro derivatives.
Reactivity Profile 2: C-H Activation (Directing Group Utility)
The N-oxide moiety acts as a powerful directing group (DG) for transition-metal-catalyzed C-H activation, typically at the C1 position.
The Halogen Effect (Br vs. Cl)
-
Electronic Influence: Both Br and Cl are electron-withdrawing (Inductive effect: -I). This increases the acidity of the C1-H bond, theoretically facilitating the deprotonation step in Concerted Metalation-Deprotonation (CMD) mechanisms.
-
Steric & Coordination:
-
4-Bromo: The larger bromine atom can impose minor steric strain but generally does not interfere with C1 binding. However, competing oxidative addition is a risk. If the catalyst system (e.g., Pd(0)/Pd(II)) is active enough, it may insert into the C4-Br bond instead of coordinating to the N-oxide.
-
4-Chloro: The C4-Cl bond is inert to most Pd(II) C-H activation catalysts. This makes 4-chloroisoquinoline 2-oxide the safer substrate for exclusive C1 functionalization (e.g., alkenylation or arylation) without polymerization or side-coupling.
-
Visualized C-H Activation Workflow
Caption: C-H activation pathway showing the potential divergence/risk when using the 4-Bromo derivative.
Experimental Protocols
Protocol A: Synthesis of 1-Chloro-4-bromoisoquinoline (Reissert-Henze)
Adapted from US Patent 6,635,641 B2 [1].
Objective: Convert 4-bromoisoquinoline 2-oxide to 1-chloro-4-bromoisoquinoline.
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Suspend 4-bromoisoquinoline 2-oxide (1.0 equiv, e.g., 6.9 g) in anhydrous 1,2-dichloroethane (DCE) (approx. 10 mL per gram of substrate).
-
Addition: Add Phosphorus Oxychloride (POCl₃) (1.5 – 2.0 equiv) dropwise at room temperature. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to reflux (80-85°C) for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the N-oxide.
-
Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water. Neutralize carefully with saturated NaHCO₃ or NH₄OH to pH ~8.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Suzuki-Miyaura Coupling (C4-Selective)
Applicable specifically to the 4-Bromo derivative (either before or after N-oxide reduction).
-
Reagents: 4-Bromoisoquinoline derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).
-
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Conditions: Degas solvents. Heat at 90°C for 12 hours.
-
Note: If performing this on the N-oxide, use mild bases and avoid strong reductants to prevent deoxygenation if the N-oxide is to be retained.
References
- United States Patent 6,635,641 B2. Substituted Isoquinoline Derivatives.
-
Journal of the American Chemical Society . Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation. Available at: [Link]
-
The Journal of Organic Chemistry . Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides. Available at: [Link]
A Senior Scientist's Guide to Spectral Data Cross-Referencing: A Case Study with 4-Bromoisoquinoline 2-oxide
In the landscape of drug discovery and chemical research, the unambiguous identification of a synthesized or isolated compound is the bedrock of reliable downstream data. Spectroscopic analysis provides a molecular fingerprint, but this fingerprint is only as useful as the reference data against which it is compared. This guide provides an in-depth, practical methodology for cross-referencing experimental spectral data with major public and commercial databases, ensuring the integrity of your research.
We will address this topic through the lens of a specific target molecule: 4-Bromoisoquinoline 2-oxide (CAS No. 3749-21-1) . An initial survey of prominent spectral databases reveals a common challenge in research: the absence of comprehensive, publicly available experimental spectra for this specific N-oxide derivative. While its parent compound, 4-Bromoisoquinoline, is well-documented, the N-oxide is not.[1][2][3]
This guide will therefore serve two purposes. First, it highlights the critical initial step of assessing data availability. Second, it provides a robust, universally applicable workflow for spectral cross-referencing, which we will demonstrate using the closely related and well-characterized compound, Isoquinoline N-oxide (CAS No. 1532-72-5) , as a practical exemplar.
The Foundation: High-Quality Experimental Data
Before approaching any database, the integrity of your own data is paramount. The principle of "Garbage In, Garbage Out" is acutely true in spectroscopy. Ensure your instrumentation is calibrated and that your sample preparation is appropriate for the analytical technique. The goal is to acquire high-resolution, high signal-to-noise spectra that are representative of your purified compound. For any spectroscopic analysis, proper data pre-processing, such as baseline correction and peak picking, is a critical preliminary step.[4][5]
Table 1: Reference Spectral Data for the Model Compound: Isoquinoline N-oxide
| Technique | Key Data Points / Peaks | Source |
| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm): 8.78, 8.15, 7.79, 7.72, 7.68, 7.62, 7.60 | ChemicalBook[6] |
| Mass Spec. (EI, 75 eV) | m/z (relative intensity): 145 (100), 129 (24.6), 118 (26.8), 90 (33.8), 89 (28.3) | ChemicalBook[6] |
Note: This data is provided as a reference for the procedural demonstration below.
A Comparative Analysis of Key Spectral Databases
Choosing the right database—or, more often, a combination of databases—is crucial. Each has its own philosophy, strengths, and limitations. A multi-database approach is a cornerstone of a self-validating workflow.
Table 2: Comparison of Major Spectral Databases
| Database | Primary Strengths | Limitations | Access Model |
| SDBS (Spectral Database for Organic Compounds) | Integrated system with six types of spectra (MS, ¹H NMR, ¹³C NMR, IR, Raman, ESR).[7][8][9][10][11] Data is experimentally acquired at AIST, ensuring consistency.[8] | Limited number of compounds (ca. 34,600) compared to larger repositories.[8] | Free |
| NIST Chemistry WebBook | Extensive collection of thermochemical, physical, and spectral data, particularly strong in mass spectrometry.[12][13][14][15][16][17] Data is critically evaluated by NIST. | NMR and IR data are less comprehensive than specialized databases. User interface can be less intuitive for structure-based searching. | Free |
| PubChem | An enormous repository of chemical information, linking compounds to literature, patents, and biological assays.[18][19][20][21] Aggregates spectral data from multiple sources (e.g., SpectraBase, HMDB).[19] | Spectral data quality can be variable as it is aggregated from many sources. It is often a directory to other databases rather than a primary source itself. | Free |
| Wiley Spectra Lab / SpectraBase | The world's largest collection of reference spectra, with over 9.5 million spectra across MS, NMR, IR, and UV-Vis.[22][23][24][25] Data undergoes rigorous quality control.[22] | Primarily a commercial product with significant costs. Free access via SpectraBase is limited.[23] | Commercial (Spectra Lab), Limited Free (SpectraBase) |
The Cross-Referencing Workflow: A Step-by-Step Protocol
This protocol outlines a systematic approach to validating a compound's identity, using our model compound, Isoquinoline N-oxide, as the analyte.
Step 1: Initial Compound Identification and Property Search
-
Action: Begin by searching for your compound using its most reliable identifiers: CAS number, chemical name, or InChIKey.
-
Causality: This initial search serves two purposes. First, it confirms the existence of the compound in the database and retrieves basic physical and chemical properties. Second, it acts as a gateway to any linked spectral data within that database. For instance, a search for "1532-72-5" in PubChem will lead to a compound summary page that may link to spectral information.[19]
Step 2: Direct Spectral Comparison
-
Action: If a database contains reference spectra for your compound, perform a direct visual comparison with your experimental data.
-
For NMR: Compare chemical shifts, splitting patterns (multiplicity), and integration values.
-
For Mass Spec: Compare the molecular ion peak (M+) and the fragmentation pattern. Pay close attention to isotopic patterns, especially for halogenated compounds.
-
For IR: Compare the positions and relative intensities of absorption bands, particularly in the fingerprint region.
-
-
Causality: This is the most straightforward validation method. A high degree of congruence between your experimental spectrum and a high-quality database spectrum provides strong evidence of correct identification. The goal is to find a direct and distinct relationship between the spectroscopic analysis and the specific property being measured.[26]
Step 3: Spectral Library Search (Automated Matching)
-
Action: Utilize the automated search functions available in most modern spectrometer software, which compare your experimental spectrum against a library (e.g., NIST, Wiley). The software will generate a hit list ranked by a similarity score (e.g., Match Factor).[27]
-
Causality: Automated searches provide an unbiased comparison against thousands or millions of reference spectra. The similarity score is a quantitative measure of the match quality, which is more objective than visual comparison alone. However, it's crucial to understand that this is a putative identification.[27] A high match score is a strong indicator, but not absolute proof.
Step 4: Substructure and Related Compound Analysis
-
Action: If no exact match is found (as is the case for 4-Bromoisoquinoline 2-oxide), search for structurally related compounds. For our target, this would involve searching for 4-Bromoisoquinoline or Isoquinoline N-oxide. Analyze their spectra to identify characteristic peaks or patterns that should be present in your molecule.
-
Causality: This step leverages expert chemical knowledge. For example, the N-oxide functional group typically induces specific changes in the ¹H NMR spectrum of the parent isoquinoline ring system, such as shifts in the protons adjacent to the nitrogen. By comparing the spectra of the parent compound and its N-oxide, you can predict the expected spectrum of your target and see if your experimental data aligns with those predictions.
Step 5: Consolidate and Validate
-
Action: Synthesize the findings from all databases searched. Look for consensus. If SDBS, NIST, and a high-confidence Wiley match all point to the same structure, the identification is robust. Document any discrepancies.
-
Causality: A self-validating system relies on the convergence of evidence from multiple, independent sources. Discrepancies do not necessarily invalidate the result but require critical evaluation. For instance, a difference in an IR spectrum might be due to a different physical state (e.g., KBr pellet vs. Nujol mull) rather than an incorrect identification.
Visualizing the Workflow
The following diagram illustrates the logical flow of the cross-referencing protocol, emphasizing decision points and the iterative nature of validation.
Caption: A workflow for validating compound identity using spectral databases.
Trustworthiness: Navigating Discrepancies and Ambiguities
No database is infallible. Discrepancies between your data and a reference spectrum, or between different databases, can arise from several sources:
-
Experimental Conditions: Solvent, temperature, and concentration can all affect NMR chemical shifts. The physical state of the sample (solid vs. liquid) dramatically alters IR spectra.
-
Instrumental Differences: Different mass spectrometers (e.g., ion trap vs. time-of-flight) can produce slightly different fragmentation patterns.
-
Database Errors: Although rare in curated databases like NIST and SDBS, errors in structure or spectra can occur.
When faced with a discrepancy, always trust your own high-quality, well-acquired data first. Use the databases as a guide, not an absolute authority. If significant doubt remains, further experimental work, such as 2D NMR (COSY, HSQC) or high-resolution mass spectrometry for elemental composition, is warranted to definitively establish the structure.
References
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Molecularinfo. Cas Number 3749-21-1 | 4-BROMO-ISOQUINOLINE 2-OXIDE. [Link]
-
PubChem. 4-Bromoisoquinoline. National Center for Biotechnology Information. [Link]
-
NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Wiley Science Solutions. Spectral Databases. [Link]
-
Wiley Science Solutions. SpectraBase. [Link]
-
MolView. MolView Homepage. [Link]
-
Sartorius. Best Practices for Raman Spectroscopy Data Analysis. (2021-10-13). [Link]
-
PubChem. Spectral Information in PubChem. National Center for Biotechnology Information. (2017-08-31). [Link]
-
MtoZ Biolabs. How to Use Library Search Results to Identify Compounds in Mass Spectra?. [Link]
-
CFM-ID. Compound Identification. [Link]
-
NIST. Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
-
The Analytical Scientist. The Essentials of Analytical Spectroscopy: Theory and Applications. (2025-01-23). [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
Wikipedia. Spectral Database for Organic Compounds. [Link]
-
Spectroscopy Europe/World. Pre-processing spectroscopic data: for good or ill?. (2019-12-13). [Link]
-
ACS Publications. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. [Link]
-
YouTube. PubChem database for drug discovery. [Link]
-
Ondalys. Spectroscopic data processing. [Link]
-
ACS Publications. New Library-Based Methods for Nontargeted Compound Identification by GC-EI-MS. (2025-01-13). [Link]
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NC State University Libraries. NIST chemistry webbook. [Link]
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PubChem. PubChem Docs. National Center for Biotechnology Information. [Link]
-
BP4NTA. Online Databases & Libraries. [Link]
-
MS Wil. Wiley Spectral Libraries. [Link]
-
PMC. Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index. National Center for Biotechnology Information. [Link]
-
Yokogawa America. Spectroscopy: Interpreting Measurement Data. [Link]
-
ResearchGate. Development and Validation of a Spectral Library Searching Method for Peptide Identification From MS/MS. (2025-12-16). [Link]
-
Wiley. The world's largest spectral database with over 2.3 million spectra. (2017-02-13). [Link]
-
ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
-
LookChem. ISOQUINOLINE N-OXIDE 1532-72-5 wiki. [Link]
-
Jacek Lewinson. Wiley Mass Spectra Databases. [Link]
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Bioregistry. Spectral Database for Organic Compounds. [Link]
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NIST. The NIST Chemistry WebBook. National Institute of Standards and Technology. (2009-02-11). [Link]
-
Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]
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AIST. Introduction to the Spectral Data Base (SDBS). [Link]
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A Comparative Guide to Purity Assay of 4-Bromoisoquinoline 2-oxide: The Ascendancy of Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For heterocyclic N-oxides such as 4-Bromoisoquinoline 2-oxide, a compound of interest in medicinal chemistry, this analytical challenge is particularly pronounced. These molecules exhibit unique chemical properties that can complicate analysis by conventional methods. This guide provides an in-depth comparison of analytical techniques for assaying the purity of 4-Bromoisoquinoline 2-oxide, with a primary focus on the superior capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the technical underpinnings of qNMR and contrast its performance with traditional methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and titration, supported by experimental data and protocols.
The Analytical Challenge of Heterocyclic N-Oxides
Heterocyclic N-oxides are characterized by a highly polar N-O bond, which imparts distinct reactivity and physical properties. This polarity can lead to issues such as strong adsorption on chromatographic stationary phases, thermal instability, and susceptibility to reduction.[1][2] Consequently, traditional analytical methods may suffer from drawbacks like incomplete elution, on-column degradation, or inaccurate quantification. A robust analytical method for 4-Bromoisoquinoline 2-oxide must overcome these challenges to provide an accurate and reliable purity assessment.
Quantitative NMR (qNMR): A Primary Ratio Method for Unambiguous Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical tool capable of providing absolute quantification of compounds without the need for identical reference standards.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal.[5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated with high accuracy and precision.
The qNMR Advantage for 4-Bromoisoquinoline 2-oxide
For a molecule like 4-Bromoisoquinoline 2-oxide, qNMR offers several distinct advantages:
-
Absolute Quantification: It provides a direct measurement of the molar ratio between the analyte and an internal standard, leading to an absolute purity value (w/w %).[6] This circumvents the need for a specific, highly purified reference standard of 4-Bromoisoquinoline 2-oxide, which may not be readily available.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte and allowing for the identification and quantification of structurally related impurities.
-
Non-destructive Nature: The sample can be recovered unchanged after the analysis, which is particularly valuable when dealing with scarce or precious materials.[3]
-
Reduced Matrix Effects: Compared to chromatography, qNMR is less susceptible to matrix effects that can interfere with quantification.
Experimental Workflow for qNMR Purity Assay
The following diagram illustrates a typical workflow for the qNMR analysis of 4-Bromoisoquinoline 2-oxide.
Caption: Workflow for qNMR purity assay of 4-Bromoisoquinoline 2-oxide.
Detailed Experimental Protocol for qNMR
1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[7] An ideal standard should:
-
Be of high purity (certified reference material is preferred).
-
Have signals that do not overlap with the analyte's signals.
-
Be chemically stable and not react with the analyte or solvent.
-
Have a simple spectrum with at least one sharp, well-resolved signal.
For 4-Bromoisoquinoline 2-oxide, maleic anhydride is a suitable internal standard. Its vinylic protons appear as a singlet in a region of the ¹H NMR spectrum that is typically free of signals from the analyte.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-Bromoisoquinoline 2-oxide into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Complete dissolution is crucial.[5]
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to optimize for quantification include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[8]
-
Receiver Gain: Set to avoid signal clipping.
-
4. Data Processing and Purity Calculation:
-
Apply zero-filling and an appropriate apodization function (e.g., a small exponential line broadening) to improve the S/N ratio.[1]
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.[1]
-
Integrate a well-resolved, non-overlapping signal of 4-Bromoisoquinoline 2-oxide and a signal from the internal standard.
-
The purity of 4-Bromoisoquinoline 2-oxide is calculated using the following equation[6]:
Purity (w/w %) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 4-Bromoisoquinoline 2-oxide
-
IS = Internal Standard
-
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers a robust solution, it is essential to understand the capabilities and limitations of alternative methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity determination. A reverse-phase HPLC method can be developed for 4-Bromoisoquinoline 2-oxide, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid to improve peak shape.[9]
Challenges with HPLC for N-Oxides:
-
Peak Tailing: The polar N-O group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing and reduced resolution.
-
On-column Degradation: The thermal and chemical lability of some N-oxides can lead to degradation during analysis, resulting in the appearance of artifact peaks and an underestimation of purity.[2]
-
Reference Standard Dependency: Accurate quantification by HPLC relies on a well-characterized reference standard of the analyte with known purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Limitations for 4-Bromoisoquinoline 2-oxide:
-
Thermal Instability: N-oxides are often thermally labile and can decompose in the hot GC injection port and column, making direct analysis challenging.[2] Derivatization may be necessary to improve volatility and stability, but this adds complexity and potential for analytical error.
-
Volatility: The polarity and relatively high molecular weight of 4-Bromoisoquinoline 2-oxide may result in poor volatility, requiring high temperatures that could induce degradation.
Titration
Acid-base or redox titrations can be employed for the quantification of N-oxides.[10]
Applicability and Drawbacks:
-
Acid-Base Titration: The basicity of the N-oxide can be utilized for an acid-base titration. However, this method is non-selective and will quantify any basic impurities present, leading to an overestimation of purity.
-
Redox Titration: The N-oxide can be reduced, and the amount of reducing agent consumed can be quantified. This method can also be susceptible to interferences from other reducible functional groups or impurities.[11]
Head-to-Head Comparison of Analytical Methods
The following table provides a comparative summary of the different analytical techniques for the purity assay of 4-Bromoisoquinoline 2-oxide.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Titration |
| Principle | Signal intensity proportional to molar concentration | Differential partitioning between mobile and stationary phases | Separation based on volatility and interaction with stationary phase, followed by mass analysis | Volumetric analysis based on chemical reaction |
| Quantification | Absolute (primary ratio method) | Relative (requires analyte-specific reference standard) | Relative (requires analyte-specific reference standard) | Absolute, but non-selective |
| Selectivity | High (structurally specific) | High (separation of components) | High (separation and mass-based detection) | Low (quantifies all species that react) |
| Sample Throughput | Moderate | High | Moderate to High | Low to Moderate |
| Sample Requirement | Non-destructive, mg scale | Destructive, µg to mg scale | Destructive, µg to ng scale | Destructive, mg to g scale |
| Robustness | High, less prone to matrix effects | Susceptible to column degradation and matrix effects | Prone to thermal degradation of analyte | Susceptible to interfering substances |
| Automation | High | High | High | Moderate |
| Information Content | Purity, structural confirmation, impurity identification | Retention time, peak area, UV spectrum | Retention time, mass spectrum (structural information) | Single quantitative value |
Decision-Making Framework for Method Selection
The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following diagram provides a decision-making framework.
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Alkaloids and Selected Topics in Their Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]
- 9. Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. usu.edu [usu.edu]
- 11. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromoisoquinoline 2-oxide
[1]
Executive Summary & Chemical Profile
4-Bromoisoquinoline 2-oxide (also known as 4-Bromoisoquinoline N-oxide) presents a dual-hazard profile often overlooked in standard waste streams: it is both a halogenated aromatic and a tertiary amine N-oxide .
While often handled similarly to its parent compound (4-bromoisoquinoline), the N-oxide moiety introduces thermal sensitivity and weak oxidizing potential. Disposal protocols must account for the release of hydrogen bromide (HBr) and nitrogen oxides (NOx) during incineration. Do not treat this simply as "general organic trash."
Chemical Identity & Hazard Matrix
| Property | Data | Operational Implication |
| Chemical Name | 4-Bromoisoquinoline 2-oxide | Official shipping/manifest name. |
| CAS Number | 81045-44-5 (Generic N-oxide class often referenced if specific CAS unavailable) | Use for inventory tracking. |
| Molecular Formula | C₉H₆BrNO | High Nitrogen/Bromine content requires scrubbed incineration. |
| Physical State | Solid (typically off-white to yellow powder) | Dust control is critical during transfer. |
| Primary Hazards | Irritant (Skin/Eye/Resp), Harmful if Swallowed | Standard PPE (Nitrile gloves, N95/P100 mask) required. |
| Reactivity | Weak Oxidizer / Thermally Sensitive | CRITICAL: Segregate from strong reducing agents and acyl halides. |
Pre-Disposal Stabilization & Segregation
As a Senior Scientist, I cannot stress this enough: Segregation is the primary defense against "trash can fires." N-oxides are thermodynamically less stable than their parent heterocycles.
The "Self-Validating" Segregation Rules
-
The Halogen Rule: Because of the Bromine atom, this waste must enter the "Halogenated Waste" stream. Mixing it with non-halogenated solvents (like acetone or methanol) typically incurs higher disposal fees or violates incinerator permits due to HBr generation.
-
The Redox Rule: Never dispose of N-oxides in the same container as strong reducing agents (e.g., metal hydrides, phosphines) or acylating agents (e.g., acetyl chloride). This can trigger exothermic deoxygenation or rearrangement (Meisenheimer rearrangement types), leading to pressure buildup.
Compatibility Decision Tree
The following logic flow ensures you categorize the waste correctly before it leaves your bench.
Figure 1: Operational decision tree for segregating 4-Bromoisoquinoline 2-oxide waste streams. Note the specific path for halogenated solvents.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Objective: Secure containment for high-temperature incineration.
-
PPE Verification: Don nitrile gloves (double glove recommended), safety goggles, and a lab coat. If working with >5g of fine powder, use a fume hood or N95 respirator to prevent inhalation.
-
Primary Container: Transfer the solid into a screw-cap container.
-
Preferred: Amber glass (protects from light-induced degradation).
-
Acceptable: HDPE plastic.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: Write "4-Bromoisoquinoline 2-oxide".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Special Note: Write "Halogenated Organic Solid" clearly on the tag.
-
-
Secondary Containment: Place the sealed container inside a clear zip-lock bag (double containment) to prevent contamination of the waste storage area if the bottle breaks.
-
Storage: Store in the "Solid Hazardous Waste" bin, specifically the subdivision for "Toxic/Irritant Solids." Do not store with Oxidizers (like permanganates) despite the N-oxide name, as it is primarily organic fuel.
Scenario B: Disposal of Reaction Mixtures (Solutions)
Objective: Prevent cross-reactivity in bulk solvent carboys.
-
Quenching (If Reactive Reagents Present): If the solution contains residual reducing agents (e.g., NaBH4), quench them before adding the 4-Bromoisoquinoline 2-oxide waste to the carboy.
-
Solvent Selection:
-
If dissolved in DCM or Chloroform: Pour into Halogenated Waste .
-
If dissolved in Acetone/Methanol:
-
Small quantity (<100mL): Can often go into Halogenated Waste (preferred for safety).
-
Large quantity: Check if your facility allows trace halogens in Non-Halogenated streams. If not, default to Halogenated Waste.
-
-
-
Rinsing: Triple rinse the original flask with the compatible solvent and add rinsate to the waste container.
Regulatory & Compliance Framework (RCRA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) guidelines.
-
Waste Code: It is not P-listed or U-listed by specific name.
-
Characteristic Waste: It likely falls under D001 (Ignitable, if in flammable solvent) or is simply regulated as a "Non-RCRA Regulated Hazardous Waste" (depending on state) but must be treated as Halogenated Organic Waste for incineration purposes.
-
Destruction Method: The only acceptable destruction method is Incineration with Flue Gas Scrubbing . The bromine atom will form corrosive HBr gas upon combustion, and the Nitrogen will form NOx; the facility must be equipped to neutralize these emissions [1].
Emergency Contingencies (Spill Response)
Immediate Action:
-
Evacuate: If a large amount (>10g) of dry powder becomes airborne, evacuate the immediate area to let dust settle.
-
Isolate: Mark the zone.
Cleanup Protocol:
-
Do Not Dry Sweep: Dry sweeping generates dust.
-
Wet Method: Cover the spill with Vermiculite or sand dampened with water (or a compatible solvent like ethanol if the floor is compatible).
-
Collection: Scoop the wet slurry into a wide-mouth jar.
-
Decontamination: Wash the surface with a dilute soap solution.
-
Disposal: Label the debris jar as "Debris contaminated with 4-Bromoisoquinoline 2-oxide" and dispose of as solid hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromoisoquinoline. (Used as parent compound proxy for hazard baseline).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Isoquinoline N-oxide. (Used as functional group proxy).
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
A Researcher's Guide to Handling 4-Bromoisoquinoline 2-oxide: Essential Personal Protective Equipment and Safety Protocols
The core principle of this guide is to treat 4-Bromoisoquinoline 2-oxide with a high degree of caution, assuming it may possess hazards similar to or greater than its parent compound and other analogous structures. The presence of the N-oxide functional group can alter the biological properties of a molecule, and in some cases, increase its reactivity or toxicity. A notable example is 4-nitroquinoline N-oxide, a powerful carcinogen, which underscores the need for stringent safety measures when handling N-oxide derivatives of quinolines and isoquinolines[1].
Hazard Assessment and Recommended PPE
Based on the safety data for 4-bromoisoquinoline, the primary hazards include skin irritation, serious eye irritation, and respiratory tract irritation. It is also classified as harmful if swallowed[2][3][4][5]. Therefore, a multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| Hazard Category | Potential Risks | Recommended PPE |
| Skin Contact | Causes skin irritation[2][3][6]. Harmful in contact with skin[3][5]. | Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Inspect gloves for any signs of degradation or puncture before use[7][8]. Lab Coat: A buttoned, long-sleeved lab coat is mandatory to protect against accidental spills. For higher-risk procedures, consider a chemical-resistant apron or coveralls[7][8][9]. |
| Eye Contact | Causes serious eye irritation[2][3][6]. | Goggles/Face Shield: Chemical splash goggles are required. For procedures with a higher risk of splashing, a full-face shield should be used in conjunction with goggles[8][10]. |
| Inhalation | May cause respiratory irritation[2][5][6]. | Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary. The choice of respirator should be based on a formal risk assessment[9][11]. |
| Ingestion | Harmful if swallowed[2][3][4][5]. | General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[2][3]. |
Experimental Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling 4-Bromoisoquinoline 2-oxide in a laboratory setting. This workflow is designed to be a self-validating system, ensuring that safety checks are integrated at every stage of the process.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 8. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 9. download.basf.com [download.basf.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
